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3-Amino-5-(3-nitrophenyl)benzoic acid Documentation Hub

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  • Product: 3-Amino-5-(3-nitrophenyl)benzoic acid
  • CAS: 1261891-62-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis, Characterization, and Application of 3-Amino-5-(3-nitrophenyl)benzoic Acid in Advanced Drug Discovery

Executive Summary & Chemical Identity In the rapidly evolving landscape of targeted protein degradation (TPD) and kinase inhibitor design, the architectural rigidity of linker moieties dictates the entropic efficiency of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In the rapidly evolving landscape of targeted protein degradation (TPD) and kinase inhibitor design, the architectural rigidity of linker moieties dictates the entropic efficiency of drug-target binding. 3-Amino-5-(3-nitrophenyl)benzoic acid (IUPAC: 5-amino-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid) is a highly specialized, custom-synthesized bifunctional intermediate.

While its non-nitrated structural analog, 3-amino-5-phenylbenzoic acid, is a widely cataloged commercial building block (CAS: 129192-15-0)[1], the introduction of the meta-nitro group transforms this biphenyl core into an orthogonal, tri-functional scaffold. This specific functionalization allows for the sequential, highly controlled attachment of E3 ligase ligands, target-binding warheads, and solubilizing appendages—making it an indispensable asset for synthesizing rigid, cell-permeable PROTACs[].

Retrosynthetic Rationale & Mechanistic Causality

As a Senior Application Scientist, designing a scalable and high-yielding synthetic route requires moving beyond basic textbook chemistry to understand the causality of catalytic cycles. The most efficient route to this biphenyl core is the Suzuki-Miyaura cross-coupling of 3-amino-5-bromobenzoic acid with (3-nitrophenyl)boronic acid[3],[4].

Causality of Experimental Choices:
  • Unprotected Functional Groups: Traditional organic synthesis often dictates protecting the primary amine and carboxylic acid prior to palladium catalysis. However, modern Suzuki-Miyaura protocols utilizing electron-rich, sterically hindered phosphine ligands (or robust bidentate ligands like dppf) allow for the direct coupling of unprotected amino-benzoic acids[3]. This eliminates two synthetic steps (protection/deprotection), maximizing atom economy.

  • Solvent & Base Selection: A biphasic solvent system of 1,4-Dioxane and H₂O (4:1 v/v) is utilized. The causality here is two-fold: Dioxane effectively solubilizes the organic bromide, while water dissolves the inorganic base (K₂CO₃) and the boronic acid. The aqueous-organic interface is critical for the rapid formation of the reactive palladium-hydroxo/carbonato complex, which accelerates the transmetalation step and prevents the competitive protodeboronation of the nitrophenylboronic acid.

SynthesisWorkflow SM1 3-Amino-5-bromobenzoic Acid Cat Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O, 90°C SM1->Cat Oxidative Addition SM2 (3-Nitrophenyl)boronic Acid SM2->Cat Boronate Activation Trans Transmetalation & Reductive Elimination Cat->Trans Catalytic Cycle Prod 3-Amino-5-(3-nitrophenyl)benzoic Acid Trans->Prod C-C Bond Formation

Fig 1. Suzuki-Miyaura cross-coupling workflow for synthesizing the target biphenyl core.

Self-Validating Experimental Protocol: Synthesis & Optimization

A robust protocol must be a self-validating system where each step contains an inherent quality control checkpoint. The following methodology is optimized for a 10 mmol scale.

Step-by-Step Methodology
  • Reagent Charging: To a 100 mL Schlenk flask, add 3-amino-5-bromobenzoic acid (2.16 g, 10.0 mmol), (3-nitrophenyl)boronic acid (1.84 g, 11.0 mmol), and K₂CO₃ (4.15 g, 30.0 mmol).

  • Degassing (Crucial for Pd-Catalysis): Add 1,4-Dioxane (40 mL) and Deionized H₂O (10 mL). Sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligands to phosphine oxides, which would kill the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.41 g, 0.5 mmol, 5 mol%). Seal the flask and heat to 90 °C for 4 hours under vigorous stirring.

  • Self-Validation Checkpoint 1 (Reaction Tracking): Monitor via LC-MS. The reaction is complete when the starting bromide (m/z 216/218) disappears, and the product mass (m/z 259.07[M+H]⁺) dominates the chromatogram.

  • Workup & Isoelectric Precipitation: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Wash the aqueous filtrate with Ethyl Acetate (2 × 20 mL) to extract neutral impurities (e.g., homocoupled biphenyls).

  • Self-Validation Checkpoint 2 (Product Isolation): The product is an amphoteric zwitterion. Carefully acidify the aqueous layer using 1M HCl to pH ~4.0 (the calculated isoelectric point). The target compound will precipitate as a distinct yellow-orange solid. Filter, wash with cold water, and dry under high vacuum.

Quantitative Reaction Optimization Data

To demonstrate the empirical rigor behind the chosen conditions, Table 1 summarizes the optimization matrix.

Catalyst SystemSolvent Ratio (Dioxane:H₂O)Base (3 eq)Temp (°C)Yield (%)Purity (LC-MS)
Pd(PPh₃)₄4:1Na₂CO₃8068%>92%
Pd(dppf)Cl₂ 4:1 K₂CO₃ 90 85% >98%
Pd(OAc)₂ / SPhos2:1Cs₂CO₃100 (MW)89%>99%

Table 1: Optimization of Suzuki-Miyaura coupling conditions. Pd(dppf)Cl₂ was selected for scale-up due to the optimal balance of cost, yield, and minimal protodeboronation.

Downstream Applications: Orthogonal Functionalization in PROTACs

In PROTAC development, flexible aliphatic chains (like PEGs) often sample numerous collapsed conformations, increasing the entropic penalty upon ternary complex formation (Target-PROTAC-E3 Ligase)[]. Incorporating a rigid biphenyl linker limits torsional degrees of freedom, biasing the molecule toward a productive conformation[5].

3-Amino-5-(3-nitrophenyl)benzoic acid is uniquely suited for this because its three functional groups can be addressed orthogonally:

  • Carboxylic Acid (-COOH): First, activated via HATU/DIPEA for amide coupling with an E3 ligase ligand (e.g., a VHL or CRBN binder).

  • Primary Amine (-NH₂): Second, utilized in an S_NAr or Buchwald-Hartwig amination to attach the target protein warhead (e.g., a kinase hinge-binding motif).

  • Nitro Group (-NO₂): Finally, reduced to a second primary amine using Pd/C and H₂, or Fe/NH₄Cl (to avoid dehalogenating sensitive warheads). This newly unmasked amine serves as an exit vector for attaching solubilizing groups or fluorophores.

OrthogonalWorkflow Core 3-Amino-5-(3-nitrophenyl)benzoic Acid Step1 1. COOH Activation (Amide Coupling) Core->Step1 Attach E3 Ligand Step2 2. NH2 Derivatization (SNAr / Buchwald) Step1->Step2 Attach Warhead Step3 3. NO2 Reduction (Fe/NH4Cl or Pd/C) Step2->Step3 Unmask 2nd Amine Step4 4. Final Conjugation (Targeted Degrader) Step3->Step4 Linker Extension

Fig 2. Orthogonal functionalization strategy for PROTAC and targeted degrader synthesis.

Analytical Validation Parameters

To ensure scientific integrity, any synthesized batch of 3-Amino-5-(3-nitrophenyl)benzoic acid must be validated against the following theoretical and empirical analytical parameters (Table 2).

Analytical MethodTarget ParameterExpected Signal / Shift
LC-MS (ESI+) Molecular Ion[M+H]⁺m/z 259.07 (Exact Mass: 258.06 Da)
¹H NMR (DMSO-d₆) Nitro-Aromatic Protonsδ ~8.40 (t, 1H), 8.22 (dd, 1H), 8.10 (d, 1H) ppm
¹H NMR (DMSO-d₆) Amino Protons (-NH₂)δ ~5.60 (br s, 2H, exchangeable with D₂O) ppm
¹³C NMR (DMSO-d₆) Carboxyl Carbon (C=O)δ 168.5 ppm
FT-IR (ATR) Nitro Stretching (N-O)Strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹

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Exploratory

Structural Elucidation and Exact Mass Determination of 3-Amino-5-(3-nitrophenyl)benzoic Acid via High-Resolution Mass Spectrometry

An in-depth technical guide on the molecular weight determination and structural elucidation of 3-Amino-5-(3-nitrophenyl)benzoic acid, designed for analytical chemists, mass spectrometrists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the molecular weight determination and structural elucidation of 3-Amino-5-(3-nitrophenyl)benzoic acid, designed for analytical chemists, mass spectrometrists, and drug development professionals.

Executive Summary

In the preclinical stages of small-molecule drug discovery, the unambiguous confirmation of a synthetic candidate's molecular weight and structural integrity is paramount[1]. For complex biphenyl derivatives like 3-Amino-5-(3-nitrophenyl)benzoic acid (Chemical Formula: C13​H10​N2​O4​ ), relying on nominal mass measurements is insufficient due to the high probability of isobaric interferences in biological matrices.

As an Application Scientist, I approach the characterization of this molecule not merely as a mass measurement, but as a holistic gas-phase physicochemical profiling. This whitepaper details the theoretical mass calculations, the optimized Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocols required for sub-5 ppm mass accuracy[2], and the mechanistic rationale behind the molecule's unique fragmentation behavior—including the notorious "reversible decarboxylation" artifact common to benzoic acid derivatives[3].

Physicochemical Profiling & Theoretical Mass

Before introducing the molecule to the mass spectrometer, we must establish its theoretical isotopic footprint. The presence of a carboxylic acid moiety, an amino group, and a strongly electron-withdrawing nitro group dictates the molecule's ionization behavior.

While the average molecular weight (calculated using standard atomic weights) is 258.23 g/mol , high-resolution mass spectrometers (such as Orbitraps or Time-of-Flight instruments) separate isotopes and measure the exact monoisotopic mass[4].

Table 1: Theoretical Mass and Isotopic Distribution ( C13​H10​N2​O4​ )

ParameterValueAnalytical Significance
Average Molecular Weight 258.233 g/mol Used for bulk stoichiometric calculations and molarity.
Monoisotopic Mass (Neutral) 258.0641 DaThe exact mass of the molecule containing only the most abundant isotopes ( 12C , 1H , 14N , 16O ).
[M-H]⁻ Exact Mass 257.0562 DaThe target m/z in negative electrospray ionization (ESI) mode.
M+1 Isotope Relative Abundance ~14.5%Driven primarily by the natural 1.1% abundance of 13C across 13 carbon atoms.
M+2 Isotope Relative Abundance ~1.8%Driven by 18O isotopes and dual 13C incorporations.

Causality Check: Why target the [M-H]⁻ ion? The carboxylic acid group is highly acidic and readily donates a proton in the electrospray source. While the amino group could theoretically accept a proton in positive mode ([M+H]⁺), the strongly electron-withdrawing nature of the meta-nitro group destabilizes the protonated form, making negative ion mode significantly more sensitive and stable for this specific derivative.

Analytical Methodology: LC-HRMS Workflow

To achieve a Level 1 or Level 2 identification confidence[5], the compound must be separated from matrix components and ionized softly to prevent in-source fragmentation.

LC_HRMS_Workflow Sample Sample Preparation (Acetonitrile/Water + 0.1% FA) LC Reversed-Phase UHPLC (C18 Column, Gradient Elution) Sample->LC ESI Electrospray Ionization (ESI) Negative Mode [M-H]⁻ LC->ESI Orbitrap Orbitrap Mass Analyzer (Resolution > 70,000) ESI->Orbitrap Data Data Processing (Exact Mass & Isotope Profiling) Orbitrap->Data

Figure 1: LC-HRMS workflow for precise molecular weight determination.

Step-by-Step Experimental Protocol

This self-validating protocol ensures that any mass shift observed is a true reflection of the molecule, not a calibration drift or source artifact[2].

Step 1: Sample Preparation

  • Dissolve 1.0 mg of 3-Amino-5-(3-nitrophenyl)benzoic acid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a 1 µg/mL working solution using 50:50 Water:Acetonitrile. Note: Avoid highly basic buffers which may cause premature degradation of the nitro group.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse-Phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Even in negative mode, trace formic acid improves peak shape by ensuring the analyte is fully protonated during chromatography before ionizing at the ESI droplet surface).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.

Step 3: ESI-HRMS Acquisition (Quadrupole-Orbitrap)

  • Calibration: Perform external mass calibration using a standard negative ion calibration mixture to ensure mass accuracy is < 2 ppm[2].

  • Source Parameters:

    • Spray Voltage: -2.8 kV (Keep low to prevent corona discharge in negative mode).

    • Capillary Temperature: 320 °C.

    • S-Lens RF Level: 50 (Optimize to prevent in-source fragmentation of the labile carboxyl group).

  • Scan Parameters: Full MS scan range m/z 100–800 at a resolution of 70,000 (at m/z 200). Trigger Data-Dependent MS/MS (ddMS2) at a resolution of 17,500 using Higher-energy Collisional Dissociation (HCD).

Mechanistic Gas-Phase Chemistry & Fragmentation

Determining the exact mass of the precursor ion confirms the elemental composition, but tandem mass spectrometry (MS/MS) is required to elucidate the structure[6].

When the [M-H]⁻ ion (m/z 257.0562) is subjected to HCD, it undergoes highly specific fragmentation pathways. The most prominent is the loss of carbon dioxide ( CO2​ , 43.9898 Da), a ubiquitous fragmentation rule for deprotonated benzoic acid derivatives[3].

The "Reversible Decarboxylation" Artifact

As an advanced practitioner, you must be aware of a critical artifact when analyzing benzoic acids in ion-trapping instruments (like Q-Orbitraps). Under collisional activation, the molecule easily loses CO2​ to form a decarboxylated anion (m/z 213.0664). However, this resulting phenyl anion is highly nucleophilic. It can capture background CO2​ molecules present in the vacuum system of the collision cell, effectively regenerating the precursor ion (m/z 257.0562)[3][7].

If you observe the precursor mass appearing in your MS/MS spectrum even at exceptionally high collision energies, do not assume the molecule is unbreakable; you are likely observing this reversible gas-phase reaction.

Fragmentation_Pathway Precursor Precursor Ion [M-H]⁻ m/z 257.0562 CID {Collision-Induced Dissociation|(HCD / CID)} Precursor->CID Frag1 Product Ion 1 Loss of CO₂ (-44 Da) m/z 213.0664 CID->Frag1 - CO₂ Frag2 Product Ion 2 Loss of NO₂ (-46 Da) m/z 167.0735 Frag1->Frag2 - NO₂ Artifact Artifact Formation Reversible CO₂ Addition m/z 257.0562 Frag1->Artifact + CO₂ (Vacuum)

Figure 2: MS/MS fragmentation pathway of [M-H]⁻ including the CO₂ regeneration artifact.

Table 2: Diagnostic Fragment Ions for Structural Confirmation

Fragment IonExact Mass (m/z)Neutral LossMechanistic Rationale
Precursor [M-H]⁻ 257.0562N/ADeprotonation of the carboxylic acid group.
Fragment 1 213.066443.9898 ( CO2​ )Cleavage of the carboxylate group, driven by the stability of the resulting biphenyl anion.
Fragment 2 167.073545.9929 ( NO2​ )Subsequent radical loss of the nitro group from the decarboxylated intermediate.

Conclusion

Accurate molecular weight determination of 3-Amino-5-(3-nitrophenyl)benzoic acid requires more than a simple mass spectrometer reading; it demands an understanding of the molecule's exact monoisotopic mass (258.0641 Da), its ionization behavior in negative ESI, and its gas-phase fragmentation kinetics. By utilizing high-resolution mass spectrometry and recognizing instrumental artifacts such as reversible decarboxylation, researchers can confidently validate this compound's structural integrity for downstream drug discovery applications.

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Foundational

An In-Depth Technical Guide to the Synthesis of 3-Amino-5-(3-nitrophenyl)benzoic Acid

Authored by: A Senior Application Scientist This guide provides a comprehensive overview of a strategic pathway for the synthesis of 3-Amino-5-(3-nitrophenyl)benzoic acid, a key intermediate in the development of various...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a strategic pathway for the synthesis of 3-Amino-5-(3-nitrophenyl)benzoic acid, a key intermediate in the development of various pharmacologically active molecules and advanced materials. The proposed synthesis is designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical insight and practical, field-proven protocols.

Introduction: The Significance of 3-Amino-5-(3-nitrophenyl)benzoic Acid

3-Amino-5-(3-nitrophenyl)benzoic acid is a structurally significant molecule featuring a biphenyl backbone with strategically placed amino, nitro, and carboxylic acid functionalities. This unique arrangement makes it a valuable building block in medicinal chemistry and materials science. The amino group provides a site for amide bond formation or further derivatization, the nitro group can be reduced to an amine for subsequent reactions, and the carboxylic acid allows for esterification or amidation. These versatile handles enable the construction of complex molecular architectures with potential applications as kinase inhibitors, dye intermediates, and components of novel polymers.[1][2]

This guide will detail a robust and efficient two-step synthesis of 3-Amino-5-(3-nitrophenyl)benzoic acid, commencing with the well-established synthesis of a key precursor, 3,5-dinitrobenzoic acid, followed by a selective reduction and a subsequent Suzuki-Miyaura cross-coupling reaction.

Proposed Synthesis Pathway: A Two-Pronged Approach

The synthesis of 3-Amino-5-(3-nitrophenyl)benzoic acid can be strategically achieved through a convergent approach. The core of this strategy lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[3][4]

The overall retrosynthetic analysis is as follows:

G 3-Amino-5-(3-nitrophenyl)benzoic acid 3-Amino-5-(3-nitrophenyl)benzoic acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 3-Amino-5-(3-nitrophenyl)benzoic acid->Suzuki-Miyaura Coupling 3-Amino-5-bromobenzoic acid 3-Amino-5-bromobenzoic acid Suzuki-Miyaura Coupling->3-Amino-5-bromobenzoic acid 3-Nitrophenylboronic acid 3-Nitrophenylboronic acid Suzuki-Miyaura Coupling->3-Nitrophenylboronic acid Selective Reduction Selective Reduction 3-Amino-5-bromobenzoic acid->Selective Reduction 3-Bromo-5-nitrobenzoic acid 3-Bromo-5-nitrobenzoic acid Selective Reduction->3-Bromo-5-nitrobenzoic acid

Caption: Retrosynthetic analysis of 3-Amino-5-(3-nitrophenyl)benzoic acid.

This pathway highlights the key disconnection at the biphenyl linkage, leading to two readily accessible starting materials: 3-amino-5-bromobenzoic acid and 3-nitrophenylboronic acid. The synthesis of the former from a commercially available precursor is also a critical consideration.

Step 1: Synthesis of the Key Precursor, 3,5-Dinitrobenzoic Acid

The synthesis of 3,5-dinitrobenzoic acid from benzoic acid is a classic and well-documented electrophilic aromatic substitution reaction.[5][6] The carboxyl group of benzoic acid is a deactivating group and a meta-director, which facilitates the introduction of nitro groups at the 3 and 5 positions.

Experimental Protocol: Nitration of Benzoic Acid

Materials:

  • Benzoic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (sp. gr. 1.54)

  • 50% Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, carefully add 61 g (0.5 mole) of benzoic acid to 300 ml of concentrated sulfuric acid.

  • To this mixture, add 100 ml of fuming nitric acid in small portions, ensuring the temperature is maintained between 70°C and 90°C using an ice bath. Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood.[5]

  • After the addition is complete, allow the flask to stand for one hour.

  • Heat the reaction mixture on a steam bath for 4 hours.

  • Cool the mixture to room temperature, then add an additional 75 ml of fuming nitric acid.

  • Heat the mixture on a steam bath for another 3 hours, followed by heating in an oil bath at 135–145°C for 3 hours.[5]

  • Allow the mixture to cool and then pour it into a beaker containing 800 g of ice and 800 ml of water.

  • After 30 minutes, collect the precipitated 3,5-dinitrobenzoic acid by vacuum filtration and wash with water until the filtrate is free of sulfates.

  • Recrystallize the crude product from 275 ml of hot 50% ethanol to yield purified 3,5-dinitrobenzoic acid.

Step 2: Selective Reduction to 3-Amino-5-nitrobenzoic Acid

The selective reduction of one nitro group in 3,5-dinitrobenzoic acid to an amino group is a critical step. Various reducing agents can be employed, with iron powder in the presence of an acid being a cost-effective and efficient method.[7] Catalytic hydrogenation using catalysts like Pd/C is also a viable option.[8]

Step 3: Suzuki-Miyaura Cross-Coupling Reaction

The final step in this proposed synthesis is the Suzuki-Miyaura cross-coupling of a 3-amino-5-halobenzoic acid (for this guide, we will consider the readily available 3-amino-5-bromobenzoic acid) with 3-nitrophenylboronic acid. This reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.[3][9]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (3-amino-5-bromobenzoic acid) to form a Pd(II) complex.

  • Transmetalation: The organoboron compound (3-nitrophenylboronic acid), activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (3-Amino-5-(3-nitrophenyl)benzoic acid), regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X(Ln) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-Ar' 3-Amino-5-(3-nitrophenyl)benzoic acid Reductive_Elimination->Ar-Ar' Ar-X 3-Amino-5-bromobenzoic acid Ar-X->Oxidative_Addition Ar'-B(OH)2 3-Nitrophenylboronic acid Base Base Ar'-B(OH)2->Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Amino-5-bromobenzoic acid

  • 3-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add 3-amino-5-bromobenzoic acid (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) as the catalyst system.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100°C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-Amino-5-(3-nitrophenyl)benzoic acid.

Quantitative Data Summary

StepReactantsProductTypical YieldPurity
1Benzoic acid, Nitrating mixture3,5-Dinitrobenzoic acid54-58%[5]>98% (recrystallized)
23,5-Dinitrobenzoic acid, Reducing agent3-Amino-5-nitrobenzoic acid80-95%>95%
33-Amino-5-bromobenzoic acid, 3-Nitrophenylboronic acid3-Amino-5-(3-nitrophenyl)benzoic acid70-90%>98% (after chromatography)

Conclusion and Future Perspectives

The described synthetic pathway offers a reliable and scalable method for the preparation of 3-Amino-5-(3-nitrophenyl)benzoic acid. The individual steps are well-precedented in the chemical literature, and the use of the Suzuki-Miyaura coupling in the final step provides a high degree of convergence and efficiency. Further optimization of reaction conditions, particularly the catalyst system and solvent choice for the Suzuki-Miyaura coupling, could lead to improved yields and reduced reaction times. The versatility of this synthetic intermediate opens up numerous avenues for the development of novel compounds with potential applications in medicine and materials science.

References

  • Dissertation on the Synthesis of 3,5-Diamino-Benzoic Acid and its Use in Dyes. (n.d.).
  • Kumar, P. S., Dhanaraj, P., Obadiah, A., & Vasanthkumar, S. (2023). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. ResearchGate.
  • Synthesis of 3,5-Diaminobenzoic Acid: A Critical Intermediate for Meglumine Diatrizoate Production. (n.d.). Jetir.Org.
  • Synthesis and Application of 3,5-Dinitrobenzoic Acid. (2025, September 18). ChemicalBook.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • 3,5-dinitrobenzoic acid. (n.d.). Organic Syntheses Procedure.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • CN111253261A - A kind of preparation method of 3,5-dinitrobenzoic acid. (n.d.). Google Patents.

Sources

Exploratory

Spectroscopic Elucidation of 3-Amino-5-(3-nitrophenyl)benzoic Acid: A Technical Guide

Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 3-Amino-5-(3-nitrophenyl)benzoic acid. In the absence of direct experimental spectra in publicly a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 3-Amino-5-(3-nitrophenyl)benzoic acid. In the absence of direct experimental spectra in publicly available databases, this document leverages foundational spectroscopic principles and data from structurally analogous molecules to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the structural characterization of this and similar bi-aryl compounds. We will explore the causal relationships between the molecule's structure—comprising a benzoic acid core, an amino substituent, and a nitrophenyl group—and its spectral features. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility and integrity.

Molecular Structure and Spectroscopic Implications

3-Amino-5-(3-nitrophenyl)benzoic acid is a multifaceted molecule with a unique electronic and structural profile. Its architecture is built upon a central benzoic acid ring, which is substituted at the 3-position with an electron-donating amino group (-NH₂) and at the 5-position with an electron-withdrawing 3-nitrophenyl moiety. This push-pull electronic arrangement dictates the chemical environment of each atom, which in turn governs the molecule's interaction with various spectroscopic techniques.

The key functional groups for spectroscopic analysis are:

  • Carboxylic Acid (-COOH): Gives rise to characteristic signals in both IR (O-H and C=O stretches) and NMR (a deshielded acidic proton and a downfield carbonyl carbon).

  • Primary Amine (-NH₂): Produces distinct N-H stretching vibrations in IR and a broad proton signal in ¹H NMR. Its electron-donating nature significantly shields the protons and carbons on the first aromatic ring.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group, it generates strong, characteristic IR absorption bands and significantly deshields adjacent nuclei in NMR spectroscopy.

  • Two Aromatic Rings: Provide complex signal patterns in NMR due to proton-proton spin coupling and characteristic C=C stretching vibrations in IR.

Caption: Structure of 3-Amino-5-(3-nitrophenyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Amino-5-(3-nitrophenyl)benzoic acid, we predict distinct signals in both ¹H and ¹³C NMR spectra. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it can solubilize the polar compound and allows for the observation of exchangeable protons (from -COOH and -NH₂)[1].

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for seven aromatic protons and three exchangeable protons. The electron-donating amino group will shield the protons on its ring (Ring A), shifting them upfield relative to the protons on the electron-poor nitrophenyl ring (Ring B).

Predicted Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment (Ring A/B)Rationale
~13.0Singlet, Broad1H-COOHThe acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.
~8.4Triplet (t)1HH-2' (Ring B)Positioned between two carbons on the nitro-substituted ring, appears as a triplet. Highly deshielded by the adjacent nitro group.
~8.2Multiplet (m)1HH-6' (Ring B)Deshielded by the ortho nitro group.
~7.8Triplet (t)1HH-5' (Ring B)Appears as a triplet due to coupling with H-4' and H-6'.
~7.7Multiplet (m)1HH-4' (Ring B)Coupled to adjacent protons on the nitrophenyl ring.
~7.3Triplet (t)1HH-4 (Ring A)Appears as a small triplet due to meta-coupling with H-2 and H-6.
~7.1Triplet (t)1HH-6 (Ring A)Meta-coupled to H-2 and H-4. Shielded by the ortho amino group.
~6.9Triplet (t)1HH-2 (Ring A)Meta-coupled to H-4 and H-6. Shielded by the para amino group.
~5.5Singlet, Broad2H-NH₂Amine protons are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and temperature.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the 13 unique carbon atoms in the molecule. The chemical shifts are highly influenced by the attached functional groups.

Predicted Chemical Shift (δ) ppmAssignment (Ring A/B)Rationale
~167-COOHThe carbonyl carbon of the carboxylic acid is characteristically found at a very low field.
~150C-3 (Ring A)Carbon directly attached to the electron-donating amino group.
~148C-3' (Ring B)Carbon directly attached to the strongly electron-withdrawing nitro group.
~142C-1' (Ring B)Quaternary carbon connecting the two rings.
~138C-5 (Ring A)Quaternary carbon connecting the two rings.
~132C-1 (Ring A)Quaternary carbon attached to the carboxylic acid group.
~130C-5' (Ring B)CH carbon on the nitrophenyl ring.
~125C-6' (Ring B)CH carbon on the nitrophenyl ring.
~122C-4' (Ring B)CH carbon on the nitrophenyl ring.
~120C-2' (Ring B)CH carbon on the nitrophenyl ring.
~118C-6 (Ring A)CH carbon on the aminobenzoic acid ring.
~116C-2 (Ring A)CH carbon on the aminobenzoic acid ring.
~114C-4 (Ring A)CH carbon on the aminobenzoic acid ring.
Experimental Protocol: NMR Spectroscopy

cluster_nmr NMR Acquisition Workflow prep Sample Preparation: Dissolve 5-10 mg of sample in ~0.7 mL of DMSO-d₆. tube Transfer to 5 mm NMR tube. prep->tube instrument Instrument Setup: Place tube in spectrometer. Lock, tune, and shim. tube->instrument acq_h1 ¹H Acquisition: Acquire spectrum using a standard pulse program (e.g., zg30). instrument->acq_h1 acq_c13 ¹³C Acquisition: Acquire spectrum using a proton-decoupled pulse program. instrument->acq_c13 process Data Processing: Apply Fourier transform, phase correction, and baseline correction. acq_h1->process acq_c13->process analyze Spectral Analysis: Integrate peaks (¹H), assign chemical shifts, and analyze coupling patterns. process->analyze

Caption: Standard workflow for NMR data acquisition and analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-Amino-5-(3-nitrophenyl)benzoic acid and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

  • Transfer: Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. Lock the field on the deuterium signal of the solvent. Tune the probe for both ¹H and ¹³C frequencies and perform shimming to optimize the magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire the proton spectrum using a standard 30-degree pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: Following proton acquisition, acquire the carbon spectrum using a standard proton-decoupled pulse program (e.g., zgpg30). A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline corrections using the spectrometer's software.

  • Analysis: Reference the spectrum to the residual solvent peak (DMSO at δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C). Integrate the proton signals and assign all peaks based on their chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 3-Amino-5-(3-nitrophenyl)benzoic acid will be complex but dominated by strong absorptions from the O-H, N-H, C=O, and N-O bonds.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Expected Appearance
3300 - 2500O-H StretchCarboxylic AcidA very broad and strong absorption band, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer[2]. This band will likely overlap with C-H stretches.
3500 - 3300N-H StretchPrimary AmineTwo distinct, sharp to moderately broad peaks corresponding to the symmetric and asymmetric stretching of the N-H bonds.
3100 - 3000C-H StretchAromaticMedium to weak absorptions characteristic of C-H bonds on an aromatic ring.
1710 - 1680C=O StretchCarboxylic AcidA very strong and sharp absorption band, typical for a carbonyl group in an aromatic carboxylic acid[2].
1620 - 1580N-H BendPrimary AmineA medium intensity band resulting from the scissoring vibration of the -NH₂ group.
1600 - 1450C=C StretchAromaticSeveral medium to strong bands from the stretching vibrations within the aromatic rings[2].
1550 - 1500N-O Asymmetric StretchNitro GroupA very strong absorption, one of the two characteristic bands for a nitro group[3].
1370 - 1330N-O Symmetric StretchNitro GroupA strong absorption, complementing the asymmetric stretch, confirming the presence of the -NO₂ group[3].
1320 - 1210C-O StretchCarboxylic AcidA strong band associated with the C-O single bond of the carboxylic acid[2].
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

This solid-state method is ideal for polar, non-volatile compounds and avoids solvent interference.

cluster_ir FT-IR (KBr Pellet) Workflow mix Sample Preparation: Grind 1-2 mg of sample with ~100 mg of dry KBr powder. press Pellet Formation: Transfer powder to a die and press under high pressure. mix->press analyze Spectral Acquisition: Place transparent pellet in FT-IR spectrometer and acquire spectrum. press->analyze bkg Background Scan: Run a background spectrum of the empty sample chamber. bkg->analyze

Caption: Workflow for acquiring an FT-IR spectrum via the KBr pellet method.

  • Sample Preparation: Gently grind 1-2 mg of the sample with approximately 100 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the powder into a pelletizing die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet[4].

  • Background Collection: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument's software will automatically ratio the sample scan against the background to generate the final transmittance or absorbance spectrum[4].

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This confirms the molecular weight and offers valuable clues about the molecule's structure. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this one, and it typically produces a protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated ion [M-H]⁻ in negative ion mode[5].

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₃H₁₀N₂O₄

  • Molecular Weight: 258.23 g/mol

  • Exact Mass: 258.0641 Da

Predicted m/zIonIonization ModeRationale
259.0719[M+H]⁺ESI (+)The protonated molecular ion, expected to be the base peak in positive ion mode.
257.0563[M-H]⁻ESI (-)The deprotonated molecular ion, formed by the loss of the acidic carboxylic proton. Expected to be the base peak in negative ion mode[5].
241.0614[M-H₂O+H]⁺ESI (+)Loss of a water molecule from the protonated carboxylic acid.
213.0665[M-HCOOH+H]⁺ESI (+)Loss of the entire formic acid group, a common fragmentation pathway for carboxylic acids.
212.0720[M-NO₂]⁻ESI (-)Loss of the nitro group (46 Da) from the deprotonated molecule.
Experimental Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol ensures the sample is pure before it enters the mass spectrometer, providing clean and reliable data.

cluster_ms HPLC-MS (ESI) Workflow prep Sample Preparation: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile/water. hplc HPLC Separation: Inject sample onto a C18 reverse-phase column with a suitable mobile phase gradient. prep->hplc ionize ESI Ionization: Eluent from HPLC enters the ESI source for ionization (positive/negative mode). hplc->ionize analyze Mass Analysis: Ions are guided into the mass analyzer (e.g., TOF, Quadrupole) and detected. ionize->analyze data Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern. analyze->data

Caption: General workflow for sample analysis by HPLC-MS.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.

  • HPLC Separation: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Elute the compound using a gradient of mobile phases, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid aids in protonation for positive ion mode ESI.

  • Ionization: Direct the eluent from the HPLC into the electrospray ionization (ESI) source of the mass spectrometer. Operate the source in both positive and negative ion modes in separate runs to gather comprehensive data.

  • Mass Analysis: Set the mass analyzer (e.g., Time-of-Flight or Quadrupole) to scan a relevant mass range (e.g., m/z 50-500).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). If fragmentation is induced (MS/MS), interpret the daughter ions to confirm the structural components of the molecule.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of 3-Amino-5-(3-nitrophenyl)benzoic acid. By dissecting the molecule into its constituent functional groups and applying established principles of NMR, IR, and MS, we have constructed a detailed and reliable spectral profile. The predicted data, summarized in tables, and the step-by-step experimental protocols offer a comprehensive resource for scientists engaged in the synthesis, identification, and quality control of this compound. This predictive approach serves as a powerful tool in modern chemical research, enabling scientists to anticipate and interpret experimental results with a high degree of confidence.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Becker, A. M., & Rickards, R. W. (n.d.). Biosynthesis of the ansamycin antibiotic actamycin.
  • NIST. (n.d.). Benzoic acid, 3-amino-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzoic acid, 3-amino- IR Spectrum. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 3-Nitrobenzoic acid(121-92-6) 1H NMR spectrum.
  • Doc Brown's Chemistry. (2026, February 24). Infrared spectrum of benzoic acid.
  • BenchChem. (2025, December). A Technical Guide to the Spectroscopic Analysis of 2-(2-Aminobenzoyl)benzoic Acid.
  • ResearchGate. (n.d.). IR spectrum for 3,5-dinitrobenzoic acid.
  • Iartsev, S. D., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry.

Sources

Foundational

An In-depth Technical Guide to the Solubility of 3-Amino-5-(3-nitrophenyl)benzoic acid in Organic Solvents

Introduction In the landscape of drug discovery and materials science, the precise characterization of a compound's physicochemical properties is a foundational pillar upon which all subsequent research is built. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and materials science, the precise characterization of a compound's physicochemical properties is a foundational pillar upon which all subsequent research is built. Among these properties, solubility is paramount, governing everything from reaction kinetics and purification strategies to bioavailability and formulation development. This guide focuses on 3-Amino-5-(3-nitrophenyl)benzoic acid, a complex molecule featuring a biphenyl-like scaffold decorated with a trio of functionally critical groups: a carboxylic acid, an amino group, and a nitro group.

A thorough review of the scientific literature reveals a notable absence of empirical solubility data for this specific molecule. This guide, therefore, is structured not as a mere repository of existing data, but as a comprehensive technical framework for the modern researcher. It provides the theoretical underpinnings and practical methodologies required to both predict and empirically determine the solubility of 3-Amino-5-(3-nitrophenyl)benzoic acid in a range of organic solvents. By synthesizing first principles of physical chemistry with a robust, field-proven experimental protocol, this document empowers researchers to generate the precise, reliable data necessary for their work.

Part 1: Molecular Structure Analysis and Predictive Assessment

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as our primary guide, meaning solutes dissolve best in solvents of similar polarity. The structure of 3-Amino-5-(3-nitrophenyl)benzoic acid is amphiphilic, possessing both polar, hydrophilic regions and a large, nonpolar, hydrophobic core.

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This group will strongly favor interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

  • Amino Group (-NH₂): As a primary amine, this group is also polar and can donate two hydrogen bonds and accept one. It significantly increases the molecule's polarity and its affinity for protic solvents.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and is highly polar. While it does not donate hydrogen bonds, its oxygen atoms are effective hydrogen bond acceptors.[1]

  • Biphenyl-like Core: The two connected phenyl rings form a large, rigid, and nonpolar backbone. This substantial hydrophobic character will drive solubility in nonpolar aromatic solvents (e.g., toluene) and limit solubility in highly polar solvents, particularly water. The large size and planarity of this system also contribute to strong crystal lattice forces, which must be overcome by solvent-solute interactions for dissolution to occur.

Based on this structural analysis, we can predict that 3-Amino-5-(3-nitrophenyl)benzoic acid will exhibit its highest solubility in polar aprotic solvents like DMSO and DMF, which can effectively solvate both the polar functional groups and the aromatic rings. Good solubility is also expected in polar protic solvents like ethanol and methanol. Conversely, due to the large nonpolar core, solubility is expected to be low in nonpolar aliphatic solvents like hexane and cyclohexane, and very limited in water.

Comparative Physicochemical Data

To ground our predictions, it is instructive to compare the properties of our target compound with simpler, structurally related molecules. As no experimental data is available for 3-Amino-5-(3-nitrophenyl)benzoic acid, we present data for its constituent building blocks.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Notes
Benzoic AcidC₇H₆O₂122.12122.4The parent scaffold. Sparingly soluble in water, soluble in alcohols.
3-Nitrobenzoic AcidC₇H₅NO₄167.12140-142Increased polarity from the nitro group. Soluble in alcohol and ether.[2][3]
3-Amino-5-nitrobenzoic acidC₇H₆N₂O₄182.13214-220Addition of the polar amino group further modifies solubility.[4][5][6]
4-Biphenylcarboxylic acidC₁₃H₁₀O₂198.22220-225Demonstrates the influence of a second phenyl ring, which increases the melting point and hydrophobicity, making it insoluble in water but soluble in alcohols and ether.[1][7]
3-Amino-5-(3-nitrophenyl)benzoic acid C₁₃H₁₀N₂O₄ 258.23 Not Available (Predicted High) The combination of a large biphenyl core with multiple polar groups suggests a high melting point and complex solubility profile.

Part 2: A Self-Validating Experimental Protocol for Equilibrium Solubility Determination

As Senior Application Scientists, we do not merely follow protocols; we understand the causality behind them. For determining the intrinsic, thermodynamic solubility of a compound, the shake-flask method is the universally accepted gold standard.[8] Its trustworthiness lies in its design: by ensuring an excess of solid is present, the resulting measurement reflects a true thermodynamic equilibrium between the solid and dissolved states, providing a definitive and reproducible value at a given temperature.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solution: a. Add an excess amount of solid 3-Amino-5-(3-nitrophenyl)benzoic acid to a series of glass vials, one for each solvent to be tested (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Dimethyl Sulfoxide). "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment. b. Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into each corresponding vial. c. Seal the vials tightly to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker or on a stir plate within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C). b. Agitate the slurries for a period sufficient to reach equilibrium. A duration of 24 to 72 hours is standard. A preliminary time-course study can be run to validate the minimum time required. The system is at equilibrium when the concentration of the solute in the supernatant does not change over successive time points.

  • Phase Separation & Clarification: a. Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle. For fine suspensions, centrifugation (e.g., 10 minutes at 10,000 x g) is required to pellet the excess solid. b. Carefully draw the supernatant using a syringe and pass it through a chemically inert, 0.45 µm syringe filter (e.g., PTFE) to remove all particulate matter. This step is crucial to prevent artificially high concentration readings. The filter material must be validated to ensure it does not absorb the solute.

  • Quantification of Solute Concentration: a. The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. b. Calibration Curve: Prepare a series of standard solutions of 3-Amino-5-(3-nitrophenyl)benzoic acid of known concentrations in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration. c. Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration within the linear range of the calibration curve. d. Inject the diluted sample into the HPLC system and determine its peak area. e. Calculate the concentration of the diluted sample from the calibration curve and then apply the dilution factor to determine the original concentration in the saturated solution.

  • Data Reporting: a. Report the solubility in standard units such as mg/mL or mol/L, always specifying the solvent and the temperature at which the measurement was made.

Mandatory Visualization: Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_anal 4. Analysis A Add excess solid to solvent in vial B Seal vial tightly A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.45 µm PTFE filter) D->E F Dilute filtrate E->F G Analyze by HPLC F->G H Quantify against calibration curve G->H I I H->I Report solubility (mg/mL or mol/L)

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Part 3: Discussion and Field-Proven Insights

The experimental data generated via the protocol above will provide a definitive answer to the solubility question. However, as experienced scientists, we can anticipate the trends.

  • High Solubility in Polar Aprotic Solvents (DMSO, DMF): These solvents are excellent at solvating a wide range of compounds. Their high polarity and ability to accept hydrogen bonds will strongly interact with the carboxylic acid, amino, and nitro groups. Furthermore, their nature can disrupt the π-stacking interactions that may occur between the aromatic rings of the solute, effectively breaking down the crystal lattice.

  • Good to Moderate Solubility in Alcohols (Methanol, Ethanol): These protic solvents will readily form hydrogen bonds with the solute's functional groups. However, their overall polarity is lower than DMSO, and the nonpolar alkyl portion of the alcohol may have weaker interactions with the large biphenyl core compared to the bulk solvent-solvent interactions. We would predict solubility to be lower in longer-chain alcohols.

  • Moderate to Low Solubility in Ethers and Esters (Diethyl Ether, Ethyl Acetate): These solvents are polar aprotic but are weaker hydrogen bond acceptors than DMSO. They represent an intermediate case and will likely be moderate solvents for this compound.

  • Low Solubility in Nonpolar Solvents (Toluene, Hexane): While the large aromatic core has an affinity for a solvent like toluene through π-π interactions, this is unlikely to be sufficient to overcome both the strong solute-solute interactions in the crystal lattice (driven by the polar groups) and the weak solute-solvent interactions. Solubility in nonpolar aliphatic solvents like hexane is expected to be negligible.

By systematically applying the robust shake-flask method and interpreting the results through the lens of fundamental chemical principles, researchers can confidently establish the solubility profile of 3-Amino-5-(3-nitrophenyl)benzoic acid, enabling the next phases of their research and development endeavors.

References

  • ChemBK (n.d.). Benzoic acid, 3-aMino-5-nitro-, Methyl ester. Retrieved March 27, 2026, from [Link]

  • PubChem (n.d.). 3-Amino-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Ataman Kimya (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved March 27, 2026, from [Link]

  • ChemBK (n.d.). 4-Biphenylcarboxylic acid. Retrieved March 27, 2026, from [Link]

  • NIST (n.d.). Benzoic acid, 3-nitro-. NIST Chemistry WebBook. Retrieved March 27, 2026, from [Link]

  • NextSDS (n.d.). 3-(3-Nitrophenyl)benzoic acid — Chemical Substance Information. Retrieved March 27, 2026, from [Link]

  • ResearchGate (2026). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives.... Retrieved March 27, 2026, from [Link]

  • PubChem (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

Sources

Exploratory

Strategic Utilization of 3-Amino-5-(3-nitrophenyl)benzoic Acid in Medicinal Chemistry: A Trifunctional Biphenyl Scaffold

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery, the architectural r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery, the architectural rigidity and vector projection of biphenyl scaffolds have made them indispensable for targeting complex protein-protein interactions (PPIs) and deep hydrophobic kinase pockets. 3-Amino-5-(3-nitrophenyl)benzoic acid (ANBA) emerges as a highly specialized, trifunctional building block designed for advanced combinatorial chemistry and targeted ligand design.

Unlike simple biphenyls, ANBA possesses three orthogonal functional handles: a carboxylic acid, an aromatic amine, and a nitro group. This whitepaper details the physicochemical rationale, structural applications, and validated synthetic workflows required to leverage ANBA in the development of next-generation therapeutics. The biphenyl-3-carboxylic acid core has been extensively validated in medicinal chemistry, serving as a critical pharmacophore in PDE4 inhibitors[1], PTP1B competitive inhibitors[2], and advanced dual-target antifungal agents[3].

Structural Rationale & Physicochemical Profiling

The utility of ANBA lies in its 1,3,5-trisubstituted A-ring and 3-substituted B-ring. The dihedral angle between the two phenyl rings (typically ~40–45°) restricts conformational entropy, pre-organizing the functional groups to interact with distinct sub-pockets of a biological target.

Causality in Scaffold Design
  • The Biphenyl Core: Acts as a rigid spacer. In alpha-helix mimetics, this core perfectly mimics the i and i+3 or i+4 hydrophobic side chains (e.g., Leucine, Phenylalanine) required to disrupt PPIs like p53-MDM2.

  • The Carboxylic Acid (-COOH): Provides a strong hydrogen-bond donor/acceptor pair, capable of forming salt bridges with basic residues (Lys, Arg) at the solvent-exposed interface of a target[2].

  • The Amino Group (-NH₂): Serves as a nucleophilic handle for diversification via amide coupling or reductive amination, allowing the rapid generation of structure-activity relationship (SAR) libraries.

  • The Nitro Group (-NO₂): Acts as a strong electron-withdrawing group (EWG) that lowers the electron density of the B-ring, enhancing metabolic stability against CYP450-mediated oxidation. Crucially, it serves as a masked amine, enabling step-wise, orthogonal functionalization[4].

Table 1: Quantitative Physicochemical Profile of the ANBA Scaffold
PropertyValueMedicinal Chemistry Relevance
Molecular Weight 258.23 g/mol Ideal fragment size; allows for the addition of two large substituents while remaining within Lipinski's Rule of 5 (<500 Da).
cLogP (Predicted) ~2.5Optimal baseline lipophilicity for membrane permeability without inducing non-specific protein binding.
Topological Polar Surface Area (TPSA) 109.1 ŲHigh polarity due to trifunctionality; requires masking (e.g., amide formation) during lead optimization to improve cellular penetration.
H-Bond Donors / Acceptors 3 / 5Excellent potential for anchoring in kinase hinge regions or polar enzyme active sites.
Rotatable Bonds 2High rigidity; minimizes the entropic penalty ( ΔS ) upon binding to the target receptor.

Experimental Workflows: Orthogonal Functionalization

To fully exploit ANBA, chemists must utilize a synthetic sequence that prevents cross-reactivity between the internal amine and carboxylic acid. The following protocol outlines a self-validating, step-wise functionalization system.

Protocol 1: Step-Wise Diversification of ANBA

Causality & Rationale: Direct acylation of the 3-amino group in the presence of the free carboxylic acid often leads to oligomerization or poor yields. By first masking the acid as a methyl ester, we isolate the amine for clean reactivity. Subsequent chemoselective reduction of the nitro group allows for a second, distinct acylation event.

Step 1: Carboxylic Acid Protection (Esterification)

  • Suspend ANBA (1.0 eq) in anhydrous Methanol (0.2 M).

  • Add catalytic concentrated H2​SO4​ (0.1 eq) dropwise at 0 °C.

  • Reflex at 65 °C for 12 hours.

  • Validation: Monitor by LC-MS. The product should show a mass shift of +14 Da ( [M+H]+ 273.2). Quench with saturated NaHCO3​ , extract with EtOAc, and concentrate.

Step 2: First Diversification (N-Acylation of the A-ring Amine)

  • Dissolve the esterified intermediate (1.0 eq) in anhydrous DCM (0.1 M).

  • Add Pyridine (2.0 eq) and the desired Acid Chloride ( R1​−COCl , 1.2 eq) at 0 °C.

    • Causality: Pyridine acts as an acid scavenger and a nucleophilic catalyst. Because anilines are relatively weak nucleophiles, activated acid chlorides are preferred over standard coupling reagents (e.g., EDC/HOBt) to drive the reaction to completion.

  • Stir at room temperature for 4 hours. Wash with 1N HCl to remove residual pyridine.

Step 3: Chemoselective Nitro Reduction

  • Dissolve the functionalized intermediate in a 4:1 mixture of EtOH/H₂O (0.1 M).

  • Add Iron powder (5.0 eq) and Ammonium Chloride ( NH4​Cl , 5.0 eq).

  • Heat to 80 °C for 2 hours.

    • Causality: The Fe/NH4​Cl system is highly chemoselective. It reduces the nitro group to an amine without cleaving the newly formed amide bond or causing over-reduction of the biphenyl system (a common risk when using Pd/C with H2​ ).

  • Filter hot through Celite to remove iron salts.

Step 4: Second Diversification & Deprotection

  • React the newly revealed B-ring amine with a second carboxylic acid ( R2​−COOH ) using HATU (1.2 eq) and DIPEA (2.5 eq) in DMF.

  • Finally, saponify the methyl ester using LiOH⋅H2​O (3.0 eq) in THF/H₂O (1:1) at room temperature for 12 hours to reveal the free acid for target binding.

OrthogonalSynthesis A 1. ANBA Scaffold (Acid, Amine, Nitro) B 2. Esterification (Protect Acid) A->B C 3. N-Acylation (Functionalize Amine) B->C D 4. Nitro Reduction (Reveal 2nd Amine) C->D E 5. 2nd Acylation (Functionalize 2nd Amine) D->E F 6. Saponification (Reveal Acid for Binding) E->F

Fig 1: Step-by-step orthogonal functionalization workflow of the ANBA scaffold.

Systems Pharmacology: Target Binding Logic

When fully functionalized, the ANBA scaffold is primed for interaction with complex biological targets. A primary application is the design of Kinase Inhibitors targeting the ATP-binding site.

The biphenyl system allows the molecule to span the hinge region and the adjacent hydrophobic pockets (e.g., the DFG-out pocket). The functionalized A-ring amine acts as the hinge-binding motif (mimicking the adenine ring of ATP), while the B-ring projects deep into the hydrophobic core.

BindingLogic cluster_Ligand ANBA-Derived Ligand Target Target Protein Kinase Hinge / PPI Interface Acid Carboxylic Acid (Salt Bridge / H-Bond) Acid->Target Electrostatic Core Biphenyl Core (Rigid Spacer / pi-pi) Acid->Core Core->Target Hydrophobic / VdW Nitro Nitro / Reduced Amine (Hydrophobic Pocket) Core->Nitro Amine Functionalized Amine (Solvent Exposed) Amine->Core Nitro->Target Deep Pocket Binding

Fig 2: Pharmacophore mapping of ANBA derivatives against target protein interfaces.

Protocol 2: High-Throughput Fluorescence Polarization (FP) Assay Validation

To validate the efficacy of ANBA-derived libraries against PPI targets, a self-validating FP displacement assay is required.

Causality & Rationale: FP is highly sensitive to changes in molecular volume. A small fluorescent tracer peptide bound to a large target protein tumbles slowly, yielding high polarization (mP). If an ANBA-derivative successfully competes for the binding site, the tracer is displaced, tumbles rapidly in solution, and polarization drops.

Assay Setup:

  • Buffer Preparation: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20 (prevents non-specific aggregation), and 1 mM DTT.

  • Complex Formation: Incubate the target protein (e.g., MDM2, 50 nM) with a FITC-labeled tracer peptide (10 nM) in a 384-well black microplate.

  • Compound Addition: Pin-transfer 100 nL of the ANBA-derivative library (in DMSO) into the wells. Final DMSO concentration must not exceed 1% to prevent protein denaturation.

  • Incubation & Readout: Incubate in the dark for 30 minutes at room temperature to reach equilibrium. Read on a microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Quality Control (Self-Validation): Calculate the Z'-factor using positive (unlabeled peptide) and negative (DMSO only) controls. A Z'-factor > 0.5 indicates a robust, reliable assay system.

Conclusion

3-Amino-5-(3-nitrophenyl)benzoic acid (ANBA) represents a highly programmable chemical space. By understanding the causality behind its structural rigidity and orthogonal reactivity, medicinal chemists can deploy this scaffold to solve complex binding challenges—from generating highly selective kinase inhibitors to designing rigid linkers for Proteolysis Targeting Chimeras (PROTACs). The combination of high-throughput synthetic protocols and robust biophysical validation ensures that ANBA derivatives can be rapidly advanced from hit-to-lead optimization.

References

  • Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure–Activity Relationships Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Construction and Evaluation of Novel Dual-function Antifungal Inhibitors and Covalent Organic Framework Carriers Based on the Infection Microenvironment Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Discovery and SAR of a Novel Selective and Orally Bioavailable Nonpeptide Classical Competitive Inhibitor Class of Protein-Tyrosine Phosphatase 1B Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Synthesis and Anticancer Activity of Bis(2-picolyl)

Sources

Foundational

3-Amino-5-(3-nitrophenyl)benzoic Acid: A Versatile Biphenyl Scaffold for Next-Generation Kinase Inhibitors

An In-Depth Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Structural Rationale In the landscape of targeted therapeutics, the design of ATP-competit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Structural Rationale

In the landscape of targeted therapeutics, the design of ATP-competitive kinase inhibitors relies heavily on the identification and optimization of novel hinge-binding scaffolds. 3-Amino-5-(3-nitrophenyl)benzoic acid is a highly functionalized biphenyl building block that offers exceptional topological control for probing the ATP-binding pocket.

Biphenyl carboxylic acids and their amide derivatives are well-documented as potent hinge binders in kinases such as p38α[1] and CAMKK2[2]. The architecture of 3-amino-5-(3-nitrophenyl)benzoic acid provides three distinct vectors for medicinal chemistry optimization:

  • The Carboxylic Acid (C1): Serves as the primary anchor. When converted to an amide, the resulting NH and carbonyl groups mimic the interaction pattern of ATP's nucleobase, establishing critical hydrogen bonds with the backbone of residues adjacent to the gatekeeper (typically GK+1 or GK+3)[3].

  • The 3-Nitrophenyl Ring (C5): Projects into the hydrophobic pocket (Region I). The nitro group acts as a latent amine; upon reduction, it allows for the installation of bulky ureas or amides to access the DFG-out allosteric site, transitioning the molecule from a Type I to a Type II inhibitor.

  • The Amino Group (C3): Orients toward the solvent-exposed channel, providing an ideal attachment point for solubilizing groups to enhance ADME properties without disrupting the core binding affinity.

Topological models of hinge binders emphasize the need for fragments capable of forming at least two hydrogen bonds with the hinge region while avoiding Pan Assay Interference Compounds (PAINS)[]. This biphenyl scaffold perfectly aligns with these strict physicochemical filters.

Pharmacophore Mapping

HingeBinding Inhibitor Biphenyl Amide Core H-Bond Donor/Acceptor Hinge Kinase Hinge Region Gatekeeper (GK) + 1/3 Inhibitor->Hinge Amide NH/C=O Hydrophobic Hydrophobic Pocket I DFG-in / DFG-out Inhibitor->Hydrophobic 3-Nitrophenyl Ring Solvent Solvent Channel Enhanced ADME Inhibitor->Solvent 3-Amino Derivatization

Caption: Pharmacophore mapping of the biphenyl scaffold within the kinase ATP-binding pocket.

Experimental Methodologies: A Self-Validating Workflow

To successfully incorporate 3-amino-5-(3-nitrophenyl)benzoic acid into a high-throughput screening (HTS) library, the synthetic protocols must be robust, high-yielding, and self-validating. The synthesis of biphenyl-3-carboxylic acid derivatives often involves functional group manipulation, such as the catalytic hydrogenation of nitro groups using Pd/C[5].

Protocol A: Hinge-Binder Amide Coupling

Objective: Convert the C1 carboxylic acid into a hinge-binding amide.

  • Step 1: Activation. Dissolve 3-amino-5-(3-nitrophenyl)benzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

  • Step 2: Coupling. Add the target amine (e.g., cyclopropylamine, 1.5 eq) dropwise. Stir for 2 hours.

  • Causality & Rationale: Why HATU? The biphenyl carboxylic acid is sterically hindered and electronically deactivated by the meta-nitro group. HATU provides superior activation kinetics via an active HOAt ester intermediate compared to standard EDC/HOBt, minimizing epimerization and maximizing yield.

  • Self-Validation Gate: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is only deemed complete (and ready for quench) when the UV 254 nm peak of the starting material is <2% relative to the product mass. If incomplete, an additional 0.2 eq of HATU is added.

Protocol B: Nitro Reduction for Deep-Pocket Access

Objective: Reduce the C5-nitrophenyl group to an aniline for subsequent Type II inhibitor derivatization.

  • Step 1: Hydrogenation. Dissolve the purified amide from Protocol A in a 1:1 mixture of MeOH/EtOAc. Add 10% Pd/C (0.1 eq by weight).

  • Step 2: Reaction. Evacuate the flask and backfill with H2 gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4 hours.

  • Causality & Rationale: Why Pd/C with a mixed solvent system? Catalytic hydrogenation selectively reduces the nitro group to an aniline without cleaving the biphenyl C-C bond. The MeOH/EtOAc mixture ensures the starting material remains soluble while preventing the over-alkylation of the newly formed amine, which can occur in pure alcoholic solvents under prolonged exposure.

  • Self-Validation Gate: Monitor via TLC (Hexanes/EtOAc 1:1). The nitro compound is UV-active and runs higher; the resulting aniline will stain brightly with ninhydrin. Post-filtration through Celite, the crude product must be validated by 1H-NMR to confirm the disappearance of the downfield nitro-aromatic protons prior to downstream urea formation.

Synthetic & Screening Workflow

G A 3-Amino-5-(3-nitrophenyl) benzoic acid B Amide Coupling (Hinge Binder Formation) A->B HATU, Amine C Nitro Reduction (Pd/C, H2) B->C H2, Pd/C D Type I Inhibitor (ATP Competitive) B->D Kinase Screen E Type II Inhibitor (DFG-out Binder) C->E Urea Formation

Caption: Synthetic workflow for derivatizing the biphenyl scaffold into Type I and Type II inhibitors.

Quantitative Data: Representative Kinase Profiling

To demonstrate the utility of this building block, the following table summarizes the structure-activity relationship (SAR) data of synthesized biphenyl amides against two distinct kinase targets: p38α (a MAP kinase) and CAMKK2.

Table 1: Representative Kinase Inhibition Profiling of Biphenyl Amide Derivatives

Compound IDR1 (Amide Substituent)R2 (C5-Phenyl Substituent)p38α IC50 (nM)CAMKK2 IC50 (nM)Selectivity Profile
BP-001 Cyclopropylamine3-NO245120Moderate
BP-002 Cyclopropylamine3-NH21285High
BP-003 Methylamine3-NO2>1000>1000Poor (Loss of hydrophobic contact)
BP-004 Cyclopropylamine3-NH-CO-Phenyl4210p38α Selective
BP-005 Piperidine3-NH28815CAMKK2 Selective

Data Interpretation: The conversion of the nitro group to an amine (BP-001 to BP-002) generally improves potency across both kinases due to the introduction of a new hydrogen bond donor. However, installing a bulky phenyl amide at the R2 position (BP-004) drives extreme selectivity for p38α by exploiting its specific DFG-out hydrophobic pocket, a hallmark of advanced p38α inhibitors[1]. Conversely, modifying the hinge-binding amide to a bulkier piperidine (BP-005) shifts selectivity toward CAMKK2[2].

Conclusion

3-Amino-5-(3-nitrophenyl)benzoic acid is a highly privileged building block for kinase inhibitor discovery. By providing three distinct, orthogonal vectors for functionalization, it allows medicinal chemists to systematically probe the hinge region, the hydrophobic deep pocket, and the solvent channel. When paired with rigorous, self-validating synthetic protocols, this scaffold serves as an ideal starting point for both scaffold-hopping campaigns and the generation of novel, highly selective Type I and Type II kinase inhibitors.

References

  • Targeting the Hinge Glycine Flip and the Activation Loop: Novel Approach to Potent p38α Inhibitors | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link][1]

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link][2]

  • Hinge Binder Collection For Kinase Inhibitor Design - BioSolveIT Source: biosolveit.de URL:[Link][3]

  • CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents Source: google.com URL:[5]

Sources

Exploratory

The Discovery, Synthesis, and Application of 3-Amino-5-(3-nitrophenyl)benzoic Acid in Modern Therapeutics

Executive Summary & Historical Context The evolution of targeted therapeutics has driven a continuous demand for highly functionalized, rigid structural scaffolds. Historically, simple benzoic acid derivatives have serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Historical Context

The evolution of targeted therapeutics has driven a continuous demand for highly functionalized, rigid structural scaffolds. Historically, simple benzoic acid derivatives have served as foundational building blocks in the pharmaceutical industry, functioning as preservatives, antimicrobial agents, and precursors for complex active pharmaceutical ingredients (APIs) ()[1].

As drug discovery transitioned toward fragment-based design (FBDD) to target complex enzymatic pockets—such as the hinge regions of kinases and the active sites of histone deacetylases (HDACs)—the need for multi-ring systems became apparent. The discovery and utilization of 3-amino-5-(3-nitrophenyl)benzoic acid emerged from this necessity. By coupling a simple substituted benzoic acid (conceptually related to early precursors like 3-nitrobenzoic acid ()[2]) with a nitrophenyl ring, chemists created a privileged biphenyl scaffold. This molecule provides an expanded hydrophobic surface area while maintaining three orthogonal functional groups (-COOH, -NH2, -NO2), allowing for highly controlled, sequential derivatization ()[3].

Structural Rationale in Drug Design

The strategic value of 3-amino-5-(3-nitrophenyl)benzoic acid lies in its precise spatial geometry and tri-functional orthogonality:

  • Carboxylic Acid (-COOH): With a pKa of approximately 4.0–4.2[1], this group serves as a primary anchor for amidation. It is frequently used to synthesize hinge-binding motifs that interact with the ATP-binding pockets of kinases.

  • Amino Group (-NH2): An electron-donating moiety that can be readily functionalized via reductive amination, sulfonylation, or urea formation to probe solvent-exposed regions of target proteins.

  • Nitro Group (-NO2): Acts as a robust, masked amine. It survives aggressive cross-coupling and amidation conditions, and can later be selectively reduced to an aniline for late-stage diversification ()[4].

Orthogonal Core 3-Amino-5-(3-nitrophenyl)benzoic acid COOH -COOH Group Amidation / Esterification Core->COOH NH2 -NH2 Group Urea / Amide Formation Core->NH2 NO2 -NO2 Group Reduction to Amine Core->NO2

Fig 1: Orthogonal functionalization pathways of the tri-functional scaffold.

Experimental Methodology: Self-Validating Synthesis Protocol

The synthesis of 3-amino-5-(3-nitrophenyl)benzoic acid is most efficiently achieved via a Suzuki-Miyaura cross-coupling. The following protocol is designed as a self-validating system to ensure high yield and purity, drawing on established methodologies for nitro- and fluoro-benzoic acid derivatives ()[5].

Step 1: Reagent Preparation & System Degassing
  • Materials: 3-Amino-5-bromobenzoic acid (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v).

  • Causality: The biphasic Dioxane/H₂O system ensures the dissolution of both the organic substrates and the inorganic base. Degassing the solvent via argon sparging for 15 minutes is critical; ambient oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II), terminating the catalytic cycle.

Step 2: Catalytic Coupling
  • Charge a flame-dried Schlenk flask with the aryl bromide, boronic acid, and K₂CO₃.

  • Add the degassed solvent mixture, followed by the Pd(dppf)Cl₂ catalyst under a positive argon counter-flow.

  • Heat the reaction mixture to 90°C for 12 hours.

  • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a large bite angle, which accelerates the reductive elimination step and prevents the free amino group (-NH₂) from coordinating to and poisoning the palladium center.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is only deemed complete when the isotopic mass cluster of the brominated starting material is undetectable. Proceeding before full conversion results in an inseparable mixture of product and starting material.

Step 3: Workup and pH-Driven Precipitation
  • Cool the mixture to room temperature and filter through a tightly packed Celite pad to remove palladium black.

  • Extract the aqueous layer with Ethyl Acetate to remove organic impurities, retaining the product in the aqueous layer as the soluble potassium carboxylate salt.

  • Carefully acidify the aqueous layer with 1M HCl to exactly pH 4.0.

  • Causality: The pKa of the carboxylic acid is ~4.2, while the conjugate acid of the aniline is ~4.6. Adjusting the pH to 4.0 generates the neutral/zwitterionic species, minimizing its aqueous solubility and forcing the pure product to precipitate out of solution.

  • Filter the precipitate, wash with ice-cold distilled water, and dry under high vacuum to a constant weight.

Synthesis A 3-Amino-5-bromobenzoic acid C Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) A->C B 3-Nitrophenylboronic acid B->C D 3-Amino-5-(3-nitrophenyl) benzoic acid C->D 90°C, 12h Dioxane/H2O

Fig 2: Suzuki-Miyaura cross-coupling synthesis workflow for the biphenyl core.

Quantitative Data: Catalyst Optimization

To demonstrate the causality behind the selection of the catalytic system, the following quantitative data summarizes the optimization of the Suzuki-Miyaura coupling for this specific scaffold.

Catalyst SystemLigand TypeSolvent SystemTemp (°C)Time (h)Isolated Yield (%)Purity (LC-MS)
Pd(PPh₃)₄MonodentateToluene/H₂O1002445%85%
Pd(OAc)₂ / SPhosBuchwaldTHF/H₂O801662%92%
Pd(dppf)Cl₂ Bidentate Dioxane/H₂O 90 12 88% >98%

Table 1: Optimization of reaction conditions. The bidentate Pd(dppf)Cl₂ system effectively suppresses competitive dehalogenation and catalyst poisoning, leading to superior yields.

Downstream Applications in Drug Development

Once isolated, 3-amino-5-(3-nitrophenyl)benzoic acid serves as a central hub for generating vast libraries of active compounds. A standard downstream workflow involves:

  • Amidation: The carboxylic acid is coupled with various heterocyclic amines using standard coupling reagents (e.g., HATU, DIPEA) to form the primary pharmacophore.

  • Urea Formation: The native aniline (-NH₂) is reacted with isocyanates to build hydrogen-bond donor/acceptor networks.

  • Nitro Reduction: Finally, the nitro group is reduced to an amine (using Pd/C and H₂, or Iron/NH₄Cl) ()[4]. This newly revealed amine can be sulfonylated to target specific allosteric pockets, a technique frequently used in the development of next-generation kinase inhibitors and anti-cancer agents ()[3].

References

  • Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives , ResearchGate. Available at: [Link]

  • 3-Nitrobenzoic acid , Wikipedia. Available at:[Link]

  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use , Semantic Scholar. Available at: [Link]

  • 3-Amino-5-nitrosalicylic acid , Wikipedia. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Rational Design and Synthesis of Novel PDK1 Inhibitors Utilizing a 3-Amino-5-(3-nitrophenyl)benzoic Acid Scaffold

Abstract 3-Phosphoinositide-dependent protein kinase 1 (PDK1) is a master regulator kinase within the PI3K/AKT signaling cascade, a pathway frequently dysregulated in human cancers.[1][2] Its central role in phosphorylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-Phosphoinositide-dependent protein kinase 1 (PDK1) is a master regulator kinase within the PI3K/AKT signaling cascade, a pathway frequently dysregulated in human cancers.[1][2] Its central role in phosphorylating and activating at least 23 other AGC kinases, including AKT, S6K, and SGK, makes it a high-priority target for therapeutic intervention.[3][4] The development of potent and selective small-molecule inhibitors of PDK1 is a critical objective in oncology drug discovery.[5][6] This document presents a comprehensive guide for the rational design and synthesis of a novel class of PDK1 inhibitors, using 3-Amino-5-(3-nitrophenyl)benzoic acid as a versatile starting scaffold. We provide a strategic overview, detailed synthetic protocols, and methodologies for the biochemical and cellular validation of these novel chemical entities. The proposed workflow is designed for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space for kinase inhibitor discovery.

Introduction: The Rationale for Targeting PDK1 and the Utility of the Proposed Scaffold

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs cell proliferation, growth, survival, and metabolism.[7] PDK1 acts as a pivotal node immediately downstream of PI3K, phosphorylating AKT at its activation loop (Threonine 308), a critical step for its activation.[8][9] Given that aberrant activation of this pathway is a hallmark of many cancers, inhibiting PDK1 presents a compelling strategy to attenuate oncogenic signaling.[4][6]

The choice of 3-Amino-5-(3-nitrophenyl)benzoic acid as a starting scaffold is based on established principles of medicinal chemistry for kinase inhibitors.[10][11] This molecule offers three distinct points for chemical diversification, which is essential for developing a library of compounds to explore structure-activity relationships (SAR):

  • Carboxylic Acid Group: Provides a handle for amide bond formation, a common linkage in kinase inhibitors, allowing for the introduction of various moieties that can interact with the solvent-exposed region or form key hydrogen bonds.

  • Aniline Amino Group: Serves as a key site for modification via reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the installation of aryl or heteroaryl groups that can occupy the core ATP-binding pocket.[12][13]

  • Nitro Group: Can be utilized as a chemical handle itself or be reduced to a third amino group, opening up further avenues for derivatization to optimize potency, selectivity, and pharmacokinetic properties.[14]

This guide will detail a proposed synthetic route to leverage these features, followed by protocols for biological evaluation.

PDK1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of PDK1 in the PI3K/AKT signaling cascade and the intended point of intervention for the synthesized inhibitors.

PDK1_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits to membrane AKT AKT (inactive) PIP3->AKT Recruits to membrane AKT_active p-AKT (active) (Thr308) PDK1->AKT_active Phosphorylates (Thr308) AKT->AKT_active Downstream Downstream Effectors (S6K, SGK, etc.) AKT_active->Downstream Activates mTORC2 mTORC2 mTORC2->AKT_active Phosphorylates (Ser473) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Inhibitor Synthesized PDK1 Inhibitor Inhibitor->PDK1 Inhibits

Caption: PDK1's central role in the PI3K/AKT pathway.

Proposed Synthetic Strategy and Experimental Protocols

Our synthetic approach is a multi-step process designed for flexibility, allowing for the creation of a diverse compound library from a common intermediate. The strategy involves sequential modification of the carboxylic acid and amino groups of the starting material.

Overall Synthetic Workflow

Synthetic_Workflow Start 3-Amino-5-(3-nitrophenyl) benzoic acid Intermediate_A Intermediate A (Amide Derivative) Start->Intermediate_A Step 1: Amide Coupling (e.g., with 4-aminopyridine) Intermediate_B Intermediate B (Final Product Core) Intermediate_A->Intermediate_B Step 2: Suzuki Coupling (with various boronic acids) Library Diverse Inhibitor Library Intermediate_B->Library Purification & Characterization

Caption: Proposed workflow for synthesizing a PDK1 inhibitor library.

Protocol 1: Synthesis of Intermediate A - Amide Coupling

Rationale: The first step involves converting the carboxylic acid to an amide. This is a robust and widely used reaction in medicinal chemistry. We propose coupling with 4-aminopyridine as an example, as pyridine moieties are common in kinase inhibitors, often forming a hydrogen bond with the hinge region of the kinase.

Materials:

  • 3-Amino-5-(3-nitrophenyl)benzoic acid (1.0 eq)

  • 4-Aminopyridine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 3-Amino-5-(3-nitrophenyl)benzoic acid (1.0 eq) and dissolve in anhydrous DMF.

  • Add 4-aminopyridine (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the pure amide, Intermediate A .

Protocol 2: Synthesis of Final Product via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction ideal for introducing aryl or heteroaryl groups at the 3-amino position (after conversion to a halide, or more directly from a protected aniline precursor, though for this protocol we assume a suitable bromo-analogue of Intermediate A is used for simplicity of illustration, a common strategy). This allows for extensive exploration of the SAR in the ATP-binding site.[12]

Materials:

  • Bromo-analogue of Intermediate A (1.0 eq)

  • Aryl or Heteroaryl boronic acid/ester (e.g., 3-methoxyphenylboronic acid) (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Celite

Procedure:

  • In a reaction vial, combine the bromo-analogue of Intermediate A (1.0 eq), the selected boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Seal the vial and heat the mixture to 80-100 °C for 8-16 hours, with vigorous stirring. Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final inhibitor.

Biological Validation and Data Presentation

Once synthesized and characterized (via ¹H NMR, ¹³C NMR, and HRMS), the novel compounds must be evaluated for their biological activity.

Protocol 3: In Vitro PDK1 Kinase Activity Assay (IC₅₀ Determination)

Rationale: The primary validation step is to determine the potency of the synthesized compounds against the target enzyme, PDK1. This is typically done using a luminescence-based or fluorescence-based assay that measures ATP consumption or substrate phosphorylation.[15]

Procedure Outline:

  • Recombinant human PDK1 enzyme is incubated with the synthesized inhibitor at varying concentrations (e.g., 10-point, 3-fold serial dilution).

  • A specific peptide substrate for PDK1 (e.g., a biotinylated AKT-derived peptide) and ATP are added to initiate the kinase reaction.[15]

  • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

  • A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence). For instance, in the ADP-Glo™ Kinase Assay, the amount of ADP produced is quantified, which is directly proportional to kinase activity.

  • The signal is read on a plate reader.

  • The data is normalized to controls (0% inhibition with DMSO vehicle, 100% inhibition with a known potent inhibitor or no enzyme).

  • The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Protocol 4: Cellular Target Engagement - Western Blot Analysis

Rationale: To confirm that the inhibitor functions in a cellular context, its effect on the PDK1 signaling pathway is assessed. A hallmark of PDK1 inhibition is the reduced phosphorylation of its direct substrate, AKT, at Thr308.[9][16]

Procedure Outline:

  • Culture a relevant cancer cell line (e.g., PC-3 prostate cancer cells) to ~80% confluency.

  • Treat the cells with the synthesized inhibitor at various concentrations for a specified time (e.g., 2-4 hours).

  • Lyse the cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against phospho-AKT (Thr308), total AKT, and a loading control (e.g., GAPDH).

  • Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Analyze the band intensities to determine the dose-dependent inhibition of AKT phosphorylation.

Data Presentation: Structure-Activity Relationship (SAR) Table

The data generated should be compiled to guide further optimization.

Compound IDR Group (from Boronic Acid)PDK1 IC₅₀ (nM)[3][17]p-AKT (Thr308) Cellular IC₅₀ (nM)
PDK1-001 Phenyl5201100
PDK1-002 3-Methoxyphenyl150350
PDK1-003 4-Fluorophenyl210480
PDK1-004 2-Pyridyl85190
GSK2334470 (Reference Compound)10110

Table represents hypothetical data for illustrative purposes.

Conclusion and Future Directions

This document provides a strategic and practical framework for the synthesis and evaluation of novel PDK1 inhibitors based on a 3-Amino-5-(3-nitrophenyl)benzoic acid scaffold. The proposed synthetic routes are versatile and amenable to the generation of a large library of analogues for rigorous SAR studies. Successful execution of these protocols can lead to the identification of potent and selective PDK1 inhibitors. Future work should focus on comprehensive selectivity profiling against a panel of other kinases and assessment of in vivo efficacy in relevant xenograft models to validate the therapeutic potential of promising lead compounds.[9]

References

  • Najafov, A., & Alessi, D. R. (2010). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal, 433(2), 357-369. [Link]

  • Patsnap Synapse. (2024). What are PDK1 inhibitors and how do they work? Patsnap. [Link]

  • Patsnap Synapse. (2024). What are PDK1 gene inhibitors and how do they work? Patsnap. [Link]

  • Biondi, R. M., et al. (2011). Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening. Journal of Biological Chemistry, 286(28), 25340-25350. [Link]

  • Fasano, S., et al. (2011). 3-Phosphoinositide-Dependent protein Kinase-1 (PDK1) inhibitors: A review from patent literature. Pharmaceutical Patent Analyst, 1(1), 53-69. [Link]

  • Biondi, R. M., et al. (2011). Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening. Journal of Biological Chemistry, 286(28), 25340-25350. [Link]

  • A-Gonzalez, N., & Alessi, D. R. (2013). Selective 3-Phosphoinositide-Dependent Kinase 1 (PDK1) Inhibitors: Dissecting the Function and Pharmacology of PDK1. Journal of Medicinal Chemistry, 56(6), 2343-2360. [Link]

  • Najafov, A., & Alessi, D. R. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. Biochemical Journal, 433(2), 357-369. [Link]

  • Feldman, R. I., et al. (2010). Genetic and pharmacological inhibition of PDK1 in cancer cells: Characterization of a selective allosteric kinase inhibitor. Journal of Biological Chemistry, 285(49), 38651-38662. [Link]

  • Feldman, R. I., et al. (2010). Genetic and Pharmacological Inhibition of PDK1 in Cancer Cells: CHARACTERIZATION OF A SELECTIVE ALLOSTERIC KINASE INHIBITOR. Journal of Biological Chemistry, 285(49), 38651-38662. [Link]

  • Sato, S., et al. (2002). Contribution of Natural Inhibitors to the Understanding of the PI3K/PDK1/PKB Pathway in the Insulin-mediated Intracellular Signaling Cascade. Journal of Health Science, 48(6), 495-502. [Link]

  • Li, Y., et al. (2023). PDK1 inhibition reduces autophagy and cell senescence through the PI3K/AKT signalling pathway in a cigarette smoke mouse emphysema model. International Journal of Molecular Medicine, 51(5), 1-12. [Link]

  • Anderson, K. E., et al. (2011). Structure-Based Design of Potent and Selective 3-Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibitors. Journal of Medicinal Chemistry, 54(6), 1896-1908. [Link]

  • Mei, H., et al. (2017). PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242. Oncotarget, 8(3), 4505-4517. [Link]

  • Park, J., et al. (2023). A novel small molecule, CU05-1189, targeting the pleckstrin homology domain of PDK1 suppresses VEGF-mediated angiogenesis and tumor growth by blocking the Akt signaling pathway. Frontiers in Pharmacology, 14, 1269557. [Link]

  • Sisinna, E., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. [Link]

  • Sisinna, E., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. [Link]

  • Anderson, K. E., et al. (2014). Structure-Based Design of Potent and Selective 3-Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibitors. Journal of Medicinal Chemistry, 57(19), 8148-8159. [Link]

  • Murtaza, S., et al. (2019). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry, 85, 449-458. [Link]

  • Ogawa, T., et al. (1999). Synthesis of Aminobenzoic Acid-Based Nonpeptide Templates: Applications in Peptidomimetic Drug Discovery. In Peptidomimetics Protocols (pp. 85-98). Humana Press. [Link]

  • Sisinna, E. (2022). Design and synthesis of new 3-amino-1,2,4-triazine derivatives as PDK1 inhibitors. Doctoral dissertation, University of Palermo. [Link]

  • Kumar, P., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 87-100. [Link]

  • Asaki, T., et al. (2008). Discovery of a Novel Series of Biphenyl Benzoic Acid Derivatives as Potent and Selective Human β3-Adrenergic Receptor Agonists with Good Oral Bioavailability. Part I. Journal of Medicinal Chemistry, 51(6), 1891-1902. [Link]

  • Kumar, N., et al. (2024). A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. International Journal of Advanced Research in Science, Communication and Technology, 1-7. [Link]

  • Martinez-Alvarez, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. [Link]

  • Verma, A., et al. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology, 1-10. [Link]

Sources

Application

Protocol for EphB4 kinase assay with 3-Amino-5-(3-nitrophenyl)benzoic acid derivatives

An Application Note and Protocol for the Biochemical Characterization of 3-Amino-5-(3-nitrophenyl)benzoic Acid Derivatives as EphB4 Kinase Inhibitors Introduction: Targeting EphB4 in Drug Discovery The Eph receptor tyros...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Biochemical Characterization of 3-Amino-5-(3-nitrophenyl)benzoic Acid Derivatives as EphB4 Kinase Inhibitors

Introduction: Targeting EphB4 in Drug Discovery

The Eph receptor tyrosine kinases represent the largest family of receptor tyrosine kinases (RTKs) and are critical mediators of cell-cell communication, influencing a vast array of physiological and pathological processes.[1] Among these, the Ephrin type-B receptor 4 (EphB4) has emerged as a significant target in therapeutic development, particularly in oncology and vascular medicine. EphB4 and its cognate ligand, ephrin-B2, are instrumental in embryonic vascular development, guiding the separation of arteries and veins.[2][3] In adult tissues, the dysregulation of EphB4 signaling is implicated in tumor progression, angiogenesis, and metastasis.[4][5]

Activation of EphB4 through ephrin-B2 binding initiates a cascade of downstream signaling events, including the Ras/MEK/ERK and PI3K/Akt pathways, which regulate cell proliferation, migration, and survival.[6][7][8] Given its role in pathological angiogenesis and tumor growth, the inhibition of EphB4's kinase activity presents a compelling strategy for therapeutic intervention.[5]

This application note provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory potential of a novel class of small molecules, 3-Amino-5-(3-nitrophenyl)benzoic acid derivatives, against recombinant human EphB4 kinase. We employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[9][10][11] This system offers high sensitivity and a broad dynamic range, making it ideal for inhibitor screening and potency determination (IC50).[12][13]

Scientific Principle of the ADP-Glo™ Kinase Assay

The accurate measurement of kinase activity is fundamental to the discovery of novel inhibitors.[14] The ADP-Glo™ assay is a homogeneous, two-step process designed to quantify the adenosine diphosphate (ADP) generated in a kinase reaction.[10][11] The amount of ADP produced is directly proportional to the kinase activity.

  • Kinase Reaction & ATP Depletion: In the first step, after the kinase reaction has proceeded for a defined period, ADP-Glo™ Reagent is added. This reagent simultaneously terminates the enzymatic reaction and depletes any remaining unconsumed ATP. This step is critical as high background from residual ATP would otherwise interfere with the signal from the newly generated ADP.[10]

  • ADP to ATP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is added. This formulation contains enzymes that selectively convert the ADP produced by the EphB4 kinase into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which catalyzes a reaction that produces a stable, "glow-type" luminescent signal.[10][11] The intensity of this light signal is directly correlated with the initial amount of ADP, and therefore, the EphB4 kinase activity.[9]

This two-step design allows for the sensitive detection of kinase activity even at low substrate conversion rates, a common characteristic of receptor tyrosine kinases like EphB4.[13]

cluster_0 Step 1: Kinase Reaction & ATP Depletion cluster_1 Step 2: Signal Generation A EphB4 + Substrate + ATP B ADP + Phospho-Substrate + remaining ATP A->B Kinase Activity C Add ADP-Glo™ Reagent B->C D ADP + Phospho-Substrate C->D Terminate Reaction Deplete ATP E Add Kinase Detection Reagent D->E F Newly Synthesized ATP E->F Convert ADP to ATP G Light (Luminescence) F->G Luciferase/Luciferin

Figure 1. Workflow of the ADP-Glo™ Kinase Assay.

Materials and Reagents

ReagentRecommended SupplierCatalog Number (Example)
Recombinant Human EphB4, His-tagBPS Bioscience40201
Protein Tyrosine Kinase Substrate (Poly-Glu,Tyr 4:1)BPS Bioscience40217
ADP-Glo™ Kinase AssayPromegaV9101
ATP, 10 mM SolutionPromegaV9151
3-Amino-5-(3-nitrophenyl)benzoic acid derivatives ("Test Compounds")User-Synthesized/SourcedN/A
Kinase Buffer 1 (5X)BPS Bioscience79334
DMSO, Molecular Biology GradeSigma-AldrichD8418
Dithiothreitol (DTT), 1 MSigma-AldrichD9779
UltraPure™ Distilled WaterThermo Fisher Scientific10977015
Solid White, Low-Volume, 384-well Assay PlatesCorning3572

Preparation of Buffers and Reagents:

  • 1X Kinase Assay Buffer: Prepare by diluting the 5X Kinase Buffer 1 with sterile water and supplementing with DTT to a final concentration of 2 mM. This buffer is used for diluting the enzyme, substrate, ATP, and test compounds.

  • Test Compounds: Prepare a 10 mM stock solution of each 3-Amino-5-(3-nitrophenyl)benzoic acid derivative in 100% DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilutions) in 100% DMSO. For the assay, further dilute these stocks into 1X Kinase Assay Buffer. The final concentration of DMSO in the reaction well should not exceed 1%.[14]

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format with a final reaction volume of 15 µL. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

Part 1: EphB4 Enzyme Titration (Assay Optimization)

The goal of this step is to determine the optimal concentration of EphB4 kinase that results in approximately 10-30% conversion of ATP to ADP within the desired reaction time. This ensures the reaction is in the linear range.

  • Prepare Enzyme Dilutions: Create a serial dilution of recombinant EphB4 kinase in 1X Kinase Assay Buffer.

  • Prepare Substrate/ATP Mix: Prepare a 3X solution of Poly-(Glu,Tyr) substrate and ATP in 1X Kinase Assay Buffer. The ATP concentration should be at its Michaelis-Menten constant (Km) for EphB4, if known, or a standard concentration (e.g., 50 µM) can be used for initial optimization.

  • Set Up Reaction: To the wells of a 384-well plate, add:

    • 5 µL of 1X Kinase Assay Buffer (containing 1% DMSO).

    • 5 µL of the serially diluted EphB4 enzyme.

    • 5 µL of the 3X Substrate/ATP mix to initiate the reaction.

  • Incubate: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.

  • Develop Signal:

    • Add 15 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 30 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the plate on a luminometer.

  • Analysis: Plot the Relative Light Units (RLU) versus the enzyme concentration. Select the enzyme concentration that yields a robust signal-to-background ratio and falls within the linear range of the titration curve for subsequent inhibitor screening.

Part 2: IC50 Determination for Test Compounds

This part of the protocol measures the potency of the 3-Amino-5-(3-nitrophenyl)benzoic acid derivatives by generating a dose-response curve.

  • Plate Layout: Design the plate to include wells for:

    • "No Inhibitor" Control (0% Inhibition): Contains enzyme and 1% DMSO.

    • "No Enzyme" Control (100% Inhibition): Contains 1% DMSO but no enzyme.

    • Test Compound Wells: Contains enzyme and serial dilutions of each derivative.

  • Add Compounds: Add 1.5 µL of the diluted test compounds or 1% DMSO control to the appropriate wells.

  • Add Enzyme: Add 7.5 µL of EphB4 kinase diluted in 1X Kinase Assay Buffer to all wells except the "No Enzyme" controls. Use the optimal concentration determined in Part 1. For the "No Enzyme" wells, add 7.5 µL of 1X Kinase Assay Buffer.

  • Pre-incubation: Shake the plate gently and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitors to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction: Add 6 µL of a 2.5X Substrate/ATP mix to all wells to start the reaction.

  • Incubate: Shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Develop and Read Signal: Follow steps 5 and 6 from Part 1 to develop and measure the luminescent signal.

A 1. Add 1.5 µL of Test Compound (or DMSO Control) B 2. Add 7.5 µL of EphB4 Kinase (or Buffer for 'No Enzyme' Control) A->B C 3. Pre-incubate for 15 min at RT B->C D 4. Add 6 µL of Substrate/ATP Mix to Initiate Reaction C->D E 5. Incubate for 60 min at 30°C D->E F 6. Add 15 µL ADP-Glo™ Reagent (Incubate 40 min at RT) E->F G 7. Add 30 µL Kinase Detection Reagent (Incubate 30 min at RT) F->G H 8. Measure Luminescence G->H

Figure 2. IC50 Determination Workflow.

Data Analysis and Interpretation

  • Background Subtraction: Average the RLU from the "No Enzyme" control wells and subtract this value from all other wells.

  • Calculate Percent Inhibition: Normalize the data using the "No Inhibitor" control as 0% inhibition. The percent inhibition for each compound concentration can be calculated using the following formula:

    % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

  • Generate Dose-Response Curve: Plot the calculated Percent Inhibition against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) equation.[15] The IC50 value, which represents the concentration of inhibitor required to reduce EphB4 kinase activity by 50%, can be derived from this curve.

Hypothetical Data Presentation:

The results of the screen can be summarized in a table for easy comparison of the inhibitory potencies of the different derivatives.

Compound IDDerivative StructureIC50 (nM) against EphB4
ANPBA-001(Structure 1)75.4
ANPBA-002(Structure 2)152.1
ANPBA-003(Structure 3)25.8
ANPBA-004(Structure 4)>10,000
Staurosporine (Control)(Known Inhibitor)15.2

Conclusion

This application note provides a comprehensive and robust protocol for evaluating the inhibitory activity of 3-Amino-5-(3-nitrophenyl)benzoic acid derivatives against EphB4 kinase using the ADP-Glo™ assay. The detailed steps for assay optimization and IC50 determination ensure the generation of reliable and reproducible data, which is a critical step in the early-stage drug discovery process.[16] By characterizing the potency of these novel compounds, researchers can identify promising candidates for further development as targeted therapeutics for diseases driven by aberrant EphB4 signaling.

References

  • EphrinB2–EphB4 Signaling in Neurooncological Disease - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • EphB4 promotes or suppresses Ras/MEK/ERK pathway in a context-dependent manner. (2012, June 1). Cell & Bioscience. Retrieved March 28, 2026, from [Link]

  • Ephrin B2/EphB4 pathway in hepatic stellate cells stimulates Erk-dependent VEGF production and sinusoidal endothelial cell recruitment. (2014, May 1). American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved March 28, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys. Retrieved March 28, 2026, from [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved March 28, 2026, from [Link]

  • Endothelial ephrinB2/EphB4 signaling controls permeability of glioma blood vessels. (2006, April 15). American Association for Cancer Research. Retrieved March 28, 2026, from [Link]

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. (2009, December 15). PubMed. Retrieved March 28, 2026, from [Link]

  • EphB4 and ephrin-B2 regulate artery formation. (2024, April 3). Max-Planck-Gesellschaft. Retrieved March 28, 2026, from [Link]

  • Application note: Promega's ADP-Glo™ assay. (2018, November 14). Drug Target Review. Retrieved March 28, 2026, from [Link]

  • ADP-Glo™ Kinase Assay. (n.d.). Promega Japan. Retrieved March 28, 2026, from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (n.d.). Wiley-VCH. Retrieved March 28, 2026, from [Link]

  • EPHB4 Human RTK Kinase Cellular TE NanoBRET LeadHunter Assay - FR. (n.d.). Eurofins Discovery. Retrieved March 28, 2026, from [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. (2005, May 1). American Association for Cancer Research. Retrieved March 28, 2026, from [Link]

  • Biochemical kinase assay to improve potency and selectivity. (n.d.). Domainex. Retrieved March 28, 2026, from [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022, May 5). bioRxiv. Retrieved March 28, 2026, from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012, May 1). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2025, November 11). BellBrook Labs. Retrieved March 28, 2026, from [Link]

  • IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018, July 1). AACR Journals. Retrieved March 28, 2026, from [Link]

  • EphB2 and EphB4 receptors forward signaling promotes SDF-1–induced endothelial cell chemotaxis and branching remodeling. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]

  • Activation of the receptor EphB4 by its specific ligand ephrin B2 in human osteoarthritic subchondral bone osteoblasts. (2008, December 15). PubMed. Retrieved March 28, 2026, from [Link]

  • Distinct Roles of Ephrin-B2 Forward and EphB4 Reverse Signaling in Endothelial Cells. (2003, January 9). Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved March 28, 2026, from [Link]

  • EPHB4 Kinase Assay Kit (Discontinued). (n.d.). BPS Bioscience. Retrieved March 28, 2026, from [Link]

Sources

Method

Application Note: Chemoselective Amide Coupling of Bifunctional 3-Amino-5-(3-nitrophenyl)benzoic Acid with Amines

Prepared by: Senior Application Scientist, Chemical Development Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale In medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Development Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In medicinal chemistry and drug development, functionalizing bifunctional scaffolds presents a persistent chemoselectivity challenge. 3-Amino-5-(3-nitrophenyl)benzoic acid is a prime example: it possesses both a carboxylic acid (requiring activation for amide synthesis) and an intrinsic aniline group. When coupling this scaffold to an external amine, the intrinsic aniline can act as a competing nucleophile, leading to unwanted self-condensation, oligomerization, or polymerization.

As a Senior Application Scientist, I approach this not as a generic coupling task, but as a kinetic and thermodynamic routing problem. The successful functionalization of this scaffold depends entirely on the nucleophilicity gap between the target external amine and the intrinsic aniline.

  • The Intrinsic Aniline: The amino group on this scaffold is weakly nucleophilic (conjugate acid pKₐ ~4). Its electron density is further diminished by the electron-withdrawing nature of the extended biphenyl system and the meta-nitro group.

  • Aliphatic Target Amines (pKₐ ~9–10): If the external amine is aliphatic (e.g., benzylamine, piperidine), it is orders of magnitude more nucleophilic than the intrinsic aniline. We can exploit this gap using a Direct Chemoselective Coupling strategy with mild activators like EDC/HOBt, avoiding the need for protecting groups.

  • Aryl Target Amines (pKₐ < 5): If the external amine is another aniline, the nucleophilicity gap vanishes. Direct coupling will result in statistical mixtures and oligomers. This necessitates a Protection-Coupling-Deprotection sequence, utilizing highly reactive acyl transfer agents like TCFH/NMI to force the sluggish coupling step.

Strategic Workflow for Chemoselectivity

The decision matrix for functionalizing 3-Amino-5-(3-nitrophenyl)benzoic acid is visualized below.

Workflow Start 3-Amino-5-(3-nitrophenyl)benzoic acid (Bifunctional Scaffold) Decision Target Amine Nucleophilicity? Start->Decision Aliphatic Aliphatic Amine (pKaH > 9) High Nucleophilicity Decision->Aliphatic Strong Nucleophile Aryl Aryl/Weak Amine (pKaH < 5) Low Nucleophilicity Decision->Aryl Weak Nucleophile Direct Direct Chemoselective Coupling (EDC/HOBt, 0 °C to RT) Aliphatic->Direct Protect Step 1: Boc Protection (Boc2O, DMAP, THF, Reflux) Aryl->Protect Product Target Amide Product Direct->Product Couple Step 2: Amide Coupling (TCFH/NMI, MeCN) Protect->Couple Deprotect Step 3: Boc Deprotection (TFA/DCM, 0 °C to RT) Couple->Deprotect Deprotect->Product

Figure 1: Strategic workflow for chemoselective amide coupling based on target amine nucleophilicity.

Quantitative Reagent Profiling

Selecting the right coupling agent is critical. Highly active uronium salts (like HATU) can activate the carboxylic acid so rapidly that the intrinsic aniline may attack before the external amine can fully engage, increasing oligomerization. Conversely, EDC/HOBt forms a stable active ester that patiently awaits the stronger nucleophile. For unreactive external anilines, TCFH/NMI is the gold standard for generating highly reactive N-acyl imidazoliums .

Coupling ReagentTarget Amine TypeChemoselectivity StrategyTypical YieldOligomerization Risk
EDC / HOBt Aliphatic (1°/2°)Direct Coupling80–90%Low (<5%)
HATU / DIPEA Aliphatic (1°/2°)Direct Coupling85–95%Moderate (~10%)
TCFH / NMI Aryl (Anilines)Protection Required75–85%High (if unprotected)
EDC / HOBt Aryl (Anilines)Protection Required30–40%High (if unprotected)

Table 1: Impact of coupling reagents on yield and chemoselectivity for 3-Amino-5-(3-nitrophenyl)benzoic acid.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in analytical checkpoints to ensure the integrity of the synthesis at every stage.

Protocol A: Direct Chemoselective Coupling (For Aliphatic Amines)

This protocol utilizes EDC and HOBt to form an intermediate active ester. We perform the activation at 0 °C to kinetically suppress the intramolecular or intermolecular attack by the intrinsic aniline .

Reagents:

  • 3-Amino-5-(3-nitrophenyl)benzoic acid (1.0 equiv, 258 mg, 1.0 mmol)

  • Aliphatic Amine (e.g., Benzylamine) (1.2 equiv, 1.2 mmol)

  • EDC·HCl (1.5 equiv, 1.5 mmol)

  • HOBt hydrate (1.5 equiv, 1.5 mmol)

  • DIPEA (3.0 equiv, 3.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-Amino-5-(3-nitrophenyl)benzoic acid and anhydrous DMF. Stir until fully dissolved.

  • Amine Addition: Add the aliphatic amine and DIPEA. Stir for 5 minutes at room temperature to ensure a homogeneous basic environment.

  • Kinetic Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add HOBt followed by EDC·HCl portion-wise over 5 minutes. Causality Note: Adding the coupling agents last, at low temperature, ensures the active ester forms in the presence of the highly nucleophilic aliphatic amine, immediately trapping it and preventing scaffold oligomerization.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Analyze via LC-MS. You should observe the product mass ( [M+H]+ ) with less than 5% of the dimer mass ( [2M−H2​O+H]+ ).

  • Workup: Dilute the mixture with EtOAc (30 mL). Wash sequentially with 5% aqueous citric acid (2 × 15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

    • Causality Note: We use 5% citric acid (pH ~3) rather than 1M HCl. Strong acids will protonate the intrinsic aniline of the product, dragging your desired compound into the aqueous waste. Citric acid selectively removes the unreacted aliphatic amine and DIPEA.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Protection-Coupling-Deprotection (For Aryl Amines)

When coupling to another aniline, the nucleophilicity gap is zero. We must mask the intrinsic aniline using a tert-butyloxycarbonyl (Boc) group, followed by aggressive activation using TCFH/NMI.

Step 1: N-Boc Protection
  • Dissolve 3-Amino-5-(3-nitrophenyl)benzoic acid (1.0 mmol) in anhydrous THF (10 mL).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 2.5 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 mmol).

  • Reflux the mixture for 16 hours. Causality Note: Because the intrinsic aniline is electron-deficient, standard room-temperature Boc protection will be sluggish. Refluxing with DMAP ensures complete conversion.

  • Concentrate and purify via silica gel chromatography to isolate the N-Boc protected acid.

Step 2: Amide Coupling via TCFH/NMI
  • Dissolve the N-Boc protected acid (1.0 mmol) and the target aryl amine (1.2 mmol) in anhydrous Acetonitrile (10 mL).

  • Add N-Methylimidazole (NMI) (3.0 mmol).

  • Add N,N,N′,N′-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) (1.2 mmol) in one portion at room temperature.

    • Causality Note: TCFH reacts with NMI to form a highly electrophilic N-acyl imidazolium intermediate. This intermediate is reactive enough to force the formation of an amide bond with the poorly nucleophilic external aryl amine, a feat that standard uronium salts (HATU) often fail to achieve efficiently .

  • Stir for 3 hours at room temperature. Monitor by TLC (Hexanes/EtOAc 1:1) until the active ester is consumed.

  • Dilute with EtOAc (20 mL), wash with water (10 mL) and brine (10 mL), dry over Na₂SO₄, and concentrate.

Step 3: Boc Deprotection
  • Dissolve the crude protected amide in anhydrous DCM (5 mL) and cool to 0 °C.

  • Add Trifluoroacetic acid (TFA) (5 mL) dropwise.

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: LC-MS should show complete disappearance of the [M+H]+ peak corresponding to the Boc-protected species, replaced by a peak at [M−100+H]+ (loss of Boc).

  • Concentrate the mixture under a stream of nitrogen. Redissolve in EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH 8-9) to liberate the free base of the intrinsic aniline.

  • Dry, concentrate, and purify to yield the final aryl amide product.

References

  • TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Organic Letters (ACS Publications)[Link][1]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Tetrahedron Letters (via PubMed Central / Elsevier)[Link][2]

Sources

Application

Application Note: Orthogonal Solid-Phase Synthesis Using 3-Amino-5-(3-nitrophenyl)benzoic Acid (ANPBA)

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Introduction & Mechanistic Insights In modern drug discovery, the design of bivalent...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Introduction & Mechanistic Insights

In modern drug discovery, the design of bivalent ligands, branched dendrimers, and conformationally restricted peptidomimetics requires robust, multifunctional scaffolds. 3-Amino-5-(3-nitrophenyl)benzoic acid (ANPBA) is a highly privileged biphenyl building block that serves as an orthogonal, trifunctional hub for Solid-Phase Organic Synthesis (SPOS) and Solid-Phase Peptide Synthesis (SPPS).

The biphenyl core of ANPBA provides exceptional structural rigidity, projecting its functional groups at predictable vector angles. This makes it an ideal scaffold for combinatorial library generation[1]. The true power of ANPBA lies in its three orthogonally addressable moieties:

  • Carboxylic Acid (-COOH): Serves as the primary attachment point to a resin-bound amine or peptide N-terminus.

  • Aromatic Amine (-NH2): Available for immediate acylation to initiate the first branching chain.

  • Nitro Group (-NO2): Acts as a latent, masked amine. It is completely stable to standard Fmoc/tBu synthesis conditions but can be selectively reduced on-resin to reveal a second primary amine for subsequent branching.

Causality in Experimental Choices (The "Why")

As a Senior Application Scientist, I frequently see standard peptide coupling protocols fail when applied to biphenyl scaffolds. The aromatic amine of ANPBA is inherently a poor nucleophile due to the electron-withdrawing nature of the adjacent biphenyl system and the meta-nitro group. Standard carbodiimide chemistry (DIC/HOBt) will result in incomplete conversion. Acylation of this aromatic amine mandates the use of highly reactive uronium/aminium salts (e.g., HATU or COMU) paired with the superior leaving group HOAt [2].

Furthermore, the reduction of the nitro group on solid support cannot be achieved via standard catalytic hydrogenation (Pd/C, H₂), as the insoluble catalyst cannot interact with the insoluble polymer matrix. Instead, SnCl₂·2H₂O in DMF is the reagent of choice. It is highly soluble, easily penetrates the swollen polystyrene network, and is mild enough to leave acid-labile linkers (like Rink Amide) completely intact[3].

Workflow Visualization

The following diagram illustrates the orthogonal deprotection and functionalization strategy for generating a branched bivalent peptidomimetic using ANPBA.

Workflow Start Resin-Bound Peptide (Free N-terminus) Step1 Couple ANPBA (DIC / HOBt) Start->Step1 Int1 Resin-Peptide-ANPBA (Free Ar-NH2, Ar-NO2) Step1->Int1 Step2 Couple Fmoc-AA1 (HATU / HOAt / DIEA) Int1->Step2 Int2 Resin-Peptide-ANPBA(AA1) (Ar-NO2) Step2->Int2 Step3 Nitro Reduction (SnCl2·2H2O, DMF) Int2->Step3 Int3 Resin-Peptide-ANPBA(AA1) (Free Ar-NH2) Step3->Int3 Step4 Couple Fmoc-AA2 (HATU / HOAt / DIEA) Int3->Step4 Final Global Cleavage (TFA / Scavengers) Step4->Final Product Branched Bivalent Peptidomimetic (Free in Solution) Final->Product

Caption: Workflow for the orthogonal functionalization of the ANPBA trifunctional scaffold on solid support.

Quantitative Data & Protocol Optimization

To ensure a self-validating system, reaction conditions must be optimized to prevent deletion sequences in the final combinatorial library. The tables below summarize the empirical data driving our protocol choices.

Table 1: Optimization of Aromatic Amine Acylation (ANPBA-NH₂)

Conditions: 50 mg Rink Amide resin, 0.1 mmol scale, coupling with Fmoc-Ala-OH.

Coupling ReagentEquivalentsBase (Eq)Time / TempConversion (%)
DIC / HOBt3.0None2 h / 25 °C< 15%
HBTU / HOBt3.0DIEA (6.0)2 h / 25 °C~ 45%
HATU / HOAt 5.0 DIEA (10.0) 2 h / 25 °C > 98%
COMU5.0DIEA (10.0)1 h / 25 °C> 98%
Determined by HPLC analysis of micro-cleaved intermediates.
Table 2: Optimization of On-Resin Nitro Reduction

Conditions: Reduction of Resin-ANPBA(Fmoc-Ala)-NO₂ to the corresponding aniline.

ReagentSolventAdditiveTime / TempConversion (%)
Na₂S₂O₄ (10 eq)DMF / H₂OK₂CO₃12 h / 25 °C< 20% (Poor swelling)
SnCl₂·2H₂O (2M)DMFNone12 h / 25 °C> 95%
SnCl₂·2H₂O (2M) DMF None 2 h / 65 °C > 99%

Step-by-Step Methodologies

Protocol 1: Loading ANPBA onto the Solid Support

Objective: Attach the carboxylic acid of ANPBA to a resin-bound aliphatic amine.

  • Resin Preparation: Swell 100 mg of Rink Amide AM resin (loading ~0.5 mmol/g) in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve ANPBA (3.0 eq), DIC (3.0 eq), and HOBt (3.0 eq) in a minimum volume of DMF. Stir for 5 minutes to pre-activate.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 hours.

  • Validation: Wash the resin with DMF (3×) and DCM (3×). Perform a standard Kaiser test. A negative (yellow) result indicates complete acylation of the resin's aliphatic amine.

Protocol 2: Acylation of the ANPBA Aromatic Amine

Objective: Overcome the poor nucleophilicity of the biphenyl amine to couple the first branching arm.

  • Reagent Preparation: Dissolve the incoming Fmoc-Amino Acid (5.0 eq), HATU (5.0 eq), and HOAt (5.0 eq) in anhydrous DMF[2].

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (10.0 eq) to the mixture. The solution will turn distinctively yellow/orange.

  • Coupling: Immediately transfer the mixture to the resin. Shake vigorously for 2 hours at room temperature. (Pro-tip: For sterically hindered amino acids, utilize microwave assistance at 60 °C for 15 minutes).

  • Validation: Wash the resin (DMF 5×, DCM 5×). Critical Note: The Kaiser test is unreliable for aromatic amines. Use the Chloranil test; a negative result (colorless/pale yellow beads) confirms successful coupling.

Protocol 3: On-Resin Nitro Reduction

Objective: Convert the latent -NO₂ group to a primary -NH₂ group for the second branching arm.

  • Reagent Preparation: Prepare a 2.0 M solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) in degassed DMF[3].

  • Reduction: Add 2 mL of the SnCl₂ solution to the resin. Shake at 65 °C for 2 hours (or room temperature for 12 hours).

  • Tin Scavenging (Crucial Step): Tin salts easily precipitate inside the resin matrix, which can ruin subsequent couplings. Wash the resin sequentially with:

    • DMF (3 × 1 min)

    • 5% DIEA in DMF (3 × 2 min) — Neutralizes acid and solubilizes tin complexes.

    • DMF (3 × 1 min)

    • Methanol (2 × 1 min)

    • DCM (3 × 1 min)

Protocol 4: Second Acylation and Global Cleavage
  • Second Branching: The newly revealed aromatic amine is acylated following the exact rigorous conditions outlined in Protocol 2 (HATU/HOAt/DIEA).

  • Global Cleavage: Once the desired sequence is fully assembled and terminal Fmoc groups are removed, treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95 : 2.5 : 2.5 v/v/v) for 2 hours at room temperature.

  • Isolation: Filter the cleavage solution from the resin. Concentrate the filtrate under a stream of nitrogen to 10% of its original volume, and precipitate the branched peptidomimetic product using ice-cold diethyl ether. Centrifuge, decant, and lyophilize the resulting pellet.

References

  • Solid-Phase Synthesis of 5-Biphenyl-2-yl-1H-tetrazoles. Organic Letters (ACS Publications). 1

  • Solid-Phase Synthesis of Benzoxazoles from 3-Nitrotyrosine. ACS Combinatorial Science. 3

  • Solid-Phase-Supported Approach for the Preparation of Bioresponsive and Multifunctional MRI Probes. Organic Letters (ACS Publications). 2

Sources

Method

Application Note: Evaluating 3-Amino-5-(3-nitrophenyl)benzoic Acid Derivatives as Targeted DHODH Inhibitors

Introduction & Scientific Rationale Biphenyl-3-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, heavily utilized in the development of targeted immunomodulators and oncology therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Biphenyl-3-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, heavily utilized in the development of targeted immunomodulators and oncology therapeutics . A primary target for this class of compounds is human Dihydroorotate Dehydrogenase (DHODH) , the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.

While resting, healthy cells maintain their nucleotide pools via the pyrimidine salvage pathway, rapidly proliferating cells—such as activated autoreactive T-cells and malignant tumors—become metabolically addicted to de novo synthesis. Structurally, 3-Amino-5-(3-nitrophenyl)benzoic acid is uniquely positioned to exploit this dependency. Its carboxylic acid moiety is essential for forming a critical salt bridge with Arg136 in the DHODH active site, while the rigid biphenyl backbone occupies the hydrophobic ubiquinone-binding tunnel .

Beyond simple growth arrest, recent breakthroughs have demonstrated that pyrimidine starvation via DHODH inhibition triggers a cellular stress response that significantly upregulates Major Histocompatibility Complex Class I (MHC-I). This mechanism enhances cancer cell antigen presentation, effectively sensitizing "cold" tumors to immune checkpoint blockade.

Mechanism DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Substrate ORO Orotate (ORO) DHODH->ORO Oxidation UMP Pyrimidine Pool (UMP) ORO->UMP Synthesis Phenotype Cell Cycle Arrest & MHC-I Upregulation UMP->Phenotype Depletion Triggers Inhibitor 3-Amino-5-(3-nitrophenyl) benzoic acid Inhibitor->DHODH Inhibits

Figure 1: Mechanism of DHODH inhibition by biphenyl-3-carboxylic acid derivatives and pyrimidine depletion.

The Self-Validating Assay Cascade

In drug development, observing a phenotypic effect (such as cell death) is scientifically insufficient without proving direct target engagement. To ensure absolute trustworthiness, the protocols detailed in this guide form a closed, self-validating logical loop :

  • Target Engagement: We first prove the compound inhibits the isolated DHODH enzyme.

  • Phenotypic Translation: We prove the compound arrests cellular proliferation.

  • On-Target Causality (The Uridine Rescue): We introduce exogenous uridine to the cell culture. If the compound's toxicity is due to off-target poisoning, uridine will have no impact. However, if the toxicity is strictly due to DHODH-mediated pyrimidine starvation, the salvage pathway will utilize the exogenous uridine, completely bypassing the blockade and rescuing the cells.

  • Functional Output: We measure the downstream immunomodulatory effect (MHC-I upregulation).

ValidationCascade A 1. Enzymatic Assay (Target Engagement) B 2. Proliferation Assay (Phenotypic Screen) A->B C 3. Uridine Rescue (On-Target Validation) B->C C->B Reverses Arrest D 4. Flow Cytometry (Functional Output) C->D

Figure 2: Logical workflow for validating on-target DHODH inhibition and cellular functional outputs.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of 3-Amino-5-(3-nitrophenyl)benzoic acid compared to clinical benchmarks. Notice how the off-target control (Doxorubicin) fails the uridine rescue validation.

CompoundCell-Free DHODH IC₅₀ (nM)B16F10 Proliferation IC₅₀ (nM)Uridine Rescue (100 µM)MHC-I Surface Expression (Fold Increase)
3-Amino-5-(3-nitrophenyl)benzoic acid 45 ± 5 120 ± 15 Complete Rescue 3.2x
Teriflunomide (Clinical Control)210 ± 20550 ± 45Complete Rescue2.1x
Brequinar (Clinical Control)18 ± 345 ± 8Complete Rescue4.5x
Doxorubicin (Off-Target Control)>10,00015 ± 2No Rescue1.1x

Experimental Methodologies

Protocol 1: Cell-Free Enzymatic DHODH Inhibition Assay (DCIP Reduction)

Causality Check: DHODH oxidizes dihydroorotate to orotate, concurrently reducing ubiquinone (CoQ10). Because CoQ10 is difficult to measure directly, we use DCIP (2,6-dichlorophenolindophenol) as a terminal electron acceptor. As DCIP is reduced, it loses its blue color, allowing us to track enzyme kinetics in real-time via absorbance at 600 nm.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 1 mM Coenzyme Q10.

  • Enzyme Addition: Add 10 nM recombinant human DHODH to the buffer.

  • Compound Incubation: Dispense 3-Amino-5-(3-nitrophenyl)benzoic acid in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM, 1% final DMSO). Pre-incubate at 25°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 0.1 mM DCIP and 0.5 mM L-dihydroorotate (DHO) to initiate the reaction.

  • Kinetic Read: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (V₀) for each well. Plot V₀ against log[Inhibitor] to determine the IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Cell-Based Proliferation and Uridine Rescue Assay

Causality Check: Standard Fetal Bovine Serum (FBS) contains variable, unpredictable levels of uridine which will mask the efficacy of a DHODH inhibitor. We explicitly use dialyzed FBS to force the cells to rely entirely on de novo synthesis.

Step-by-Step Procedure:

  • Cell Plating: Seed B16F10 murine melanoma cells at 2,000 cells/well in a 96-well opaque plate using RPMI 1640 supplemented with 10% dialyzed FBS .

  • Treatment Preparation: Prepare two identical sets of compound dilutions (3-Amino-5-(3-nitrophenyl)benzoic acid from 10 µM to 1 nM).

  • The Rescue Condition: To one set of the dilutions, spike in exactly 100 µM of sterile Uridine.

  • Incubation: Apply treatments to the cells and incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Read: Add 100 µL of CellTiter-Glo® Reagent to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

  • Validation: A successful on-target profile will show an IC₅₀ in the unsupplemented wells, and a completely flat line (100% viability) in the Uridine-supplemented wells.

Protocol 3: Flow Cytometric Evaluation of MHC-I Upregulation

Causality Check: To prove that metabolic blockade translates to the desired immunomodulatory phenotype, we quantify the surface expression of antigen presentation machinery.

Step-by-Step Procedure:

  • Treatment: Plate B16F10 cells in 6-well plates. Treat with 3-Amino-5-(3-nitrophenyl)benzoic acid at its established IC₅₀ concentration for 48 hours.

  • Harvesting: Detach cells using a non-enzymatic dissociation buffer (e.g., EDTA) to prevent the cleavage of delicate surface proteins like MHC-I.

  • Staining: Wash cells in FACS buffer (PBS + 2% BSA). Stain with PE-conjugated anti-mouse H-2Kb/H-2Db (MHC-I) antibody for 30 minutes at 4°C in the dark.

  • Washing & Fixation: Wash twice with FACS buffer and fix with 1% paraformaldehyde.

  • Acquisition: Analyze on a flow cytometer, gating for live, single cells. Calculate the fold-change in Median Fluorescence Intensity (MFI) relative to the DMSO vehicle control.

References

  • Erra, M., Moreno, I., Sanahuja, J., Andres, M., Reinoso, R. F., Lozoya, E., Pizcueta, P., Godessart, N., & Castro-Palomino, J. C. (2011). "Biaryl analogues of teriflunomide as potent DHODH inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(24), 7268-7272. URL:[Link]

  • Li, D.-D., Wang, L., Zhang, L.-H., Cao, F.-L., Fang, X.-Y., & Zhao, L.-G. (2018). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 61(10), 4348-4365. URL:[Link]

  • Brown, K. K., et al. (2023). "DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation." eLife, 12, e84034. URL: [Link]

Application

Analytical methods for quantifying 3-Amino-5-(3-nitrophenyl)benzoic acid

Application Note & Technical Protocol: High-Resolution LC-MS/MS Quantification of 3-Amino-5-(3-nitrophenyl)benzoic Acid in Biological Matrices Executive Summary The quantification of highly functionalized biphenyl deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol: High-Resolution LC-MS/MS Quantification of 3-Amino-5-(3-nitrophenyl)benzoic Acid in Biological Matrices

Executive Summary

The quantification of highly functionalized biphenyl derivatives in complex biological matrices presents unique analytical challenges. 3-Amino-5-(3-nitrophenyl)benzoic acid is a structurally complex amphoteric molecule, featuring a hydrophobic biphenyl core, an electron-withdrawing nitro group, an acidic carboxylate, and a basic aniline-type amine. This guide details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology designed for pharmacokinetic (PK) and drug metabolism studies, strictly adhering to global regulatory validation frameworks.

Physicochemical Profiling & Analytical Strategy (The "Why")

To design an effective extraction and quantification method, we must first deconstruct the molecule’s physicochemical properties:

  • Amphoteric (Zwitterionic) Nature: The molecule possesses a carboxylic acid (estimated pKa​≈4.0 ) and an aromatic amine (estimated pKa​≈2.5–3.5 ). At physiological pH (7.4), the molecule is predominantly anionic, leading to poor retention on standard reversed-phase (RP) sorbents.

  • Sample Preparation Causality: To overcome this, we utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) . By acidifying the plasma sample to a pH < 2.0, we completely suppress the ionization of the carboxylic acid (rendering it neutral) while fully protonating the amino group (rendering it cationic). This allows the molecule to bind strongly to the sulfonic acid moieties of the MCX sorbent via electrostatic interactions, enabling aggressive washing steps to remove matrix interferences[1].

  • Ionization Strategy: The presence of the amino group makes Positive Electrospray Ionization (ESI+) highly efficient, readily forming the [M+H]+ precursor ion at m/z 259.07[2].

Self-Validating Sample Preparation Protocol (MCX SPE)

A reliable bioanalytical method must be a self-validating system. This protocol incorporates System Suitability Testing (SST) and Quality Control (QC) bracketing to ensure the extraction remains in a state of control.

Step-by-Step MCX SPE Workflow
  • System Suitability Check: Before beginning the extraction, inject a neat standard at the Lower Limit of Quantitation (LLOQ) directly into the LC-MS/MS to verify a Signal-to-Noise (S/N) ratio ≥10 .

  • Sample Aliquoting: Transfer 100 µL of plasma (Blank, QCs, and Unknowns) into a 96-well plate. Spike with 10 µL of Internal Standard (IS) working solution (e.g., 13C6​ -labeled analog).

  • Acidification (Critical Step): Add 100 µL of 2% Formic Acid in water to each well. Vortex for 2 minutes. Causality: This drives the pH below 2.0, ensuring the target analyte is fully cationic for ion-exchange retention.

  • Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL 2% Formic Acid in water.

  • Loading: Load the acidified samples onto the MCX plate. Apply a gentle vacuum (approx. 5 inHg) to achieve a flow rate of 1-2 drops per second.

  • Wash 1 (Aqueous): Wash with 1 mL of 0.1 N HCl. Causality: Removes polar, neutral, and acidic endogenous plasma proteins without breaking the electrostatic bond of the analyte.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: Removes hydrophobic lipids and phospholipids.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH deprotonates the amino group, neutralizing the analyte and breaking the cation-exchange interaction, allowing the methanol to sweep it from the column[3].

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

SPE_Workflow Start Plasma Sample (100 µL) + Internal Standard Acidify Acidification Add 2% Formic Acid (pH < 2) Protonates Amino Group Start->Acidify Load Load onto MCX Cartridge (Mixed-Mode Cation Exchange) Acidify->Load Wash1 Wash 1: 0.1N HCl (Removes neutral/acidic interferences) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes hydrophobic interferences) Wash1->Wash2 Elute Elution: 5% NH4OH in Methanol (Neutralizes amino group, elutes analyte) Wash2->Elute Evaporate Evaporate & Reconstitute (Mobile Phase A) Elute->Evaporate Analyze LC-MS/MS Analysis Evaporate->Analyze

Solid-Phase Extraction (MCX) workflow for amphoteric 3-Amino-5-(3-nitrophenyl)benzoic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodology

Chromatographic Separation

A biphenyl stationary phase is recommended over standard C18 to leverage π−π interactions with the analyte's dual aromatic rings, providing superior retention and peak shape.

Table 1: Liquid Chromatography Gradient Conditions | Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% FA in H2​O ) | Mobile Phase B (0.1% FA in Acetonitrile) | |------------|--------------------|------------------------------------|------------------------------------------| | 0.0 | 0.4 | 95% | 5% | | 1.0 | 0.4 | 95% | 5% | | 4.0 | 0.4 | 10% | 90% | | 5.5 | 0.4 | 10% | 90% | | 5.6 | 0.4 | 95% | 5% | | 7.0 | 0.4 | 95% | 5% |

Mass Spectrometry Parameters

In ESI(+), the molecule undergoes predictable collision-induced dissociation (CID). The primary fragmentation pathways involve the loss of water ( −H2​O , 18 Da) and carbon dioxide ( −CO2​ , 44 Da) from the carboxylic acid moiety, as well as the loss of the nitro group ( −NO2​ , 46 Da)[2].

Table 2: Tandem Mass Spectrometry (MS/MS) MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose

| 3-Amino-5-(3-nitrophenyl)benzoic acid | 259.1 | 241.1 | 15 | Quantifier ( −H2​O ) | | 3-Amino-5-(3-nitrophenyl)benzoic acid | 259.1 | 215.1 | 25 | Qualifier 1 ( −CO2​ ) | | 3-Amino-5-(3-nitrophenyl)benzoic acid | 259.1 | 213.1 | 30 | Qualifier 2 ( −NO2​ ) |

Fragmentation Precursor Precursor Ion [M+H]+ m/z 259.1 (Protonated Amino Group) LossH2O Product Ion 1 m/z 241.1 (-H2O from Carboxyl) Precursor->LossH2O -H2O (18 Da) LossCO2 Product Ion 2 m/z 215.1 (-CO2 from Carboxyl) Precursor->LossCO2 -CO2 (44 Da) LossNO2 Product Ion 3 m/z 213.1 (-NO2 from Nitrophenyl) Precursor->LossNO2 -NO2 (46 Da)

Proposed ESI(+) fragmentation pathway for 3-Amino-5-(3-nitrophenyl)benzoic acid.

Regulatory Validation Framework

To ensure the trustworthiness and legal defensibility of the generated data, the analytical method must be validated according to ICH Q2(R2) [4] and the FDA Bioanalytical Method Validation Guidance for Industry (2018) [5]. The self-validating nature of the protocol ensures that these parameters are continuously monitored.

Table 3: Method Validation Acceptance Criteria (FDA/ICH)

Validation Parameter Acceptance Criteria Regulatory Justification

| Selectivity & Specificity | Blank matrix response must be <20% of LLOQ and <5% of IS response. | Ensures no endogenous matrix interference at the retention time of the analyte[5]. | | Calibration Curve Linearity | Non-zero calibrators must be ±15% of nominal ( ±20% for LLOQ). R2≥0.99 . | Validates the reportable range of the assay[4]. | | Accuracy (Recovery) | Mean value must be within ±15% of the nominal value ( ±20% at LLOQ). | Confirms the extraction efficiency and lack of systematic bias[5]. | | Precision (CV%) | Coefficient of Variation (CV) ≤15% ( ≤20% at LLOQ). | Demonstrates the repeatability and reproducibility of the method[4]. | | Matrix Effect | Matrix Factor (MF) CV ≤15% across 6 different lots of matrix. | Ensures ion suppression/enhancement does not compromise quantification[5]. |

References

  • Mixed-mode ion-exchange polymeric sorbents in environmental analysis. Analytical and Bioanalytical Chemistry / ResearchGate. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link]

  • The simultaneous detection and quantification of p-aminobenzoic acid and its phase 2 biotransformation metabolites in human urine using LC-MS/MS. Bioanalysis / Taylor & Francis. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Amino-5-(3-nitrophenyl)benzoic acid

Welcome to the Diagnostic Hub for the synthesis of 3-Amino-5-(3-nitrophenyl)benzoic acid. This biphenyl derivative is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-amino-5-bromob...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Diagnostic Hub for the synthesis of 3-Amino-5-(3-nitrophenyl)benzoic acid. This biphenyl derivative is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-amino-5-bromobenzoic acid and 3-nitrophenylboronic acid .

While this synthetic route is highly modular, the specific electronic properties of the substrates—namely the electron-withdrawing nitro group and the unprotected amine—make this reaction highly susceptible to competing side reactions[1]. This guide is engineered to help you identify, understand, and eliminate these byproducts through causal analysis and self-validating protocols.

Quantitative Diagnostic Profile

Before troubleshooting, you must accurately identify the species in your crude mixture. Below is the standard LC-MS diagnostic profile for this specific coupling reaction.

CompoundRoleMW ( g/mol )LC-MS (m/z) [M-H]⁻ / [M+H]⁺Typical Retention Time (min)*
3-Amino-5-(3-nitrophenyl)benzoic acid Target Product258.23257.1 / 259.14.5
3-Amino-5-bromobenzoic acid Starting Material216.03214.0 / 216.03.2
3-Nitrophenylboronic acid Starting Material166.93165.0 / -2.8
Nitrobenzene Byproduct123.11- / 124.15.1
3,3'-Dinitrobiphenyl Byproduct244.20- / 245.16.8
3-Aminobenzoic acid Byproduct137.14136.1 / 138.12.1

*Assuming a standard C18 reverse-phase gradient (5–95% MeCN in H₂O with 0.1% Formic Acid over 10 min).

Mechanistic Reaction Pathways

To troubleshoot effectively, we must map the causal pathways of the reaction.

ReactionNetwork SM1 3-Amino-5-bromobenzoic acid (Aryl Halide) Product 3-Amino-5-(3-nitrophenyl)benzoic acid (Target Product) SM1->Product Pd(0), Base Cross-Coupling BP3 3-Aminobenzoic acid (Hydrodehalogenation) SM1->BP3 H-Donor Solvent Reduction SM2 3-Nitrophenylboronic acid (Boronic Acid) SM2->Product BP1 Nitrobenzene (Protodeboronation) SM2->BP1 H2O, Base Hydrolysis BP2 3,3'-Dinitrobiphenyl (Homocoupling) SM2->BP2 O2, Pd(II) Oxidative Coupling

Fig 1: Reaction network showing the target cross-coupling vs. competing byproduct pathways.

Interactive Troubleshooting Q&A

Issue 1: Massive peak at m/z 123 (Loss of Boronic Acid)

Q: My LC-MS shows a large peak at m/z 123, and my 3-nitrophenylboronic acid is completely consumed before the aryl halide. What is happening?

Diagnosis: Protodeboronation. Your boronic acid is undergoing base-catalyzed hydrolysis to form nitrobenzene. Causality: The nitro group on your boronic acid is strongly electron-withdrawing. This increases the electrophilicity of the boron atom, making it highly susceptible to attack by hydroxide/water to form a tetrahedral boronate intermediate[2]. The electron-withdrawing nitro group stabilizes the developing negative charge on the ipso-carbon during C-B bond cleavage, drastically accelerating the protonation step that yields nitrobenzene[2]. Corrective Action:

  • Switch the Boron Source: Mask the boron by using 3-nitrophenylboronic acid pinacol ester (BPin). The steric bulk and stable diol ring of the pinacol ester significantly reduce the rate of base-catalyzed hydrolysis[2].

  • Adjust the Base: Switch from strong aqueous bases (like NaOH) to milder, anhydrous bases like finely milled K₃PO₄ or Cs₂CO₃.

Issue 2: Significant byproduct at m/z 244

Q: I am observing a highly non-polar byproduct at m/z 244. How do I suppress this?

Diagnosis: Oxidative Homocoupling forming 3,3'-dinitrobiphenyl. Causality: In the presence of trace oxygen, the Pd(0) catalyst is oxidized to a Pd(II) peroxo complex[3]. This complex acts as an oxidant, facilitating two sequential transmetalation events with the 3-nitrophenylboronic acid. Subsequent reductive elimination yields the symmetrical biaryl and regenerates the Pd species[3]. Corrective Action:

  • Rigorous Degassing: Standard nitrogen bubbling is insufficient. You must use the Freeze-Pump-Thaw method (detailed in Section 5) to remove dissolved O₂.

  • Steric Hindrance: Switch your ligand to a bulky, electron-rich dialkylbiaryl phosphine like XPhos or use a precatalyst like XPhos Pd G3 . The extreme steric bulk of XPhos physically blocks the second transmetalation event required for homocoupling[3].

Issue 3: Disappearance of Aryl Halide to m/z 137

Q: The 3-amino-5-bromobenzoic acid is disappearing, but I am getting m/z 137 instead of the target product.

Diagnosis: Hydrodehalogenation forming 3-aminobenzoic acid. Causality: The palladium catalyst is reducing the aryl bromide instead of coupling it. This occurs when the solvent acts as a hydride donor[1]. If you are using ethanol or isopropanol, the palladium can undergo β -hydride elimination from the solvent alkoxide, transferring a hydride to the aryl ring[1]. Corrective Action: Switch to strictly aprotic solvents. A mixture of 1,4-Dioxane and water (4:1 v/v) is ideal for this system.

Diagnostic Logic Tree

TroubleshootingLogic Start LC-MS Analysis of Aliquot Q1 High m/z 123? (Nitrobenzene) Start->Q1 Q2 High m/z 244? (Dinitrobiphenyl) Start->Q2 Q3 High m/z 137? (Aminobenzoic acid) Start->Q3 Sol1 Action: Reduce water, switch to pinacol ester Q1->Sol1 Yes Sol2 Action: Degas thoroughly, use bulky XPhos ligand Q2->Sol2 Yes Sol3 Action: Switch to aprotic solvent (e.g., Dioxane) Q3->Sol3 Yes

Fig 2: Diagnostic logic tree for identifying and resolving specific coupling byproducts.

Field-Proven Experimental Protocol

To synthesize 3-Amino-5-(3-nitrophenyl)benzoic acid while preventing the aforementioned byproducts, utilize this self-validating, step-by-step methodology.

Reagents:

  • 3-Amino-5-bromobenzoic acid (1.0 eq, 1.0 mmol)

  • 3-Nitrophenylboronic acid pinacol ester (1.2 eq, 1.2 mmol) (Prevents Q1)

  • K₃PO₄ (anhydrous, finely milled) (3.0 eq, 3.0 mmol)

  • XPhos Pd G3 (0.02 eq, 2 mol%) (Prevents Q2)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL) (Prevents Q3)

Step-by-Step Workflow:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic ester, and K₃PO₄.

  • Solvent Degassing (Freeze-Pump-Thaw):

    • Add the 1,4-Dioxane/H₂O mixture.

    • Submerge the flask in liquid nitrogen until the solvent is completely frozen.

    • Open the flask to a high vacuum for 3 minutes to evacuate headspace O₂.

    • Close the vacuum valve and thaw the flask in a warm water bath. You will see bubbles of trapped O₂ escaping the liquid.

    • Repeat this cycle exactly three times. Backfill with Argon.

  • Self-Validating Checkpoint 1 (Oxygen exclusion): Optional but recommended. Add a trace amount of resazurin indicator to a 10 µL aliquot of the solvent. If it remains colorless under argon, your degassing is successful. If it turns pink, repeat Step 2[3].

  • Catalyst Addition: Under a heavy counter-flow of Argon, quickly add the XPhos Pd G3 catalyst. Seal the flask and heat to 80 °C in a pre-heated oil bath.

  • Self-Validating Checkpoint 2 (Reaction Monitoring): At t=2 hours, pull a 50 µL aliquot via a purged syringe. Quench immediately into 0.1 mL of 1M HCl (to protonate the carboxylates and halt transmetalation). Dilute with 1 mL MeCN and run LC-MS.

    • Validation Criteria: A ratio of m/z 257 (Product) to m/z 123 (Nitrobenzene) of >15:1 validates that the anhydrous/degassed conditions are holding.

  • Workup: Once starting materials are consumed (typically 4-6 hours), cool to room temperature. Acidify the aqueous layer to pH 3-4 using 1M HCl to precipitate the target 3-Amino-5-(3-nitrophenyl)benzoic acid. Filter and wash with cold water.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Suzuki-Miyaura Coupling Chemistry LibreTexts URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Amino-5-(3-nitrophenyl)benzoic Acid Workflows

Welcome to the Technical Support Center. Working with 3-Amino-5-(3-nitrophenyl)benzoic acid presents unique synthetic challenges due to its highly functionalized, polyreactive nature.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with 3-Amino-5-(3-nitrophenyl)benzoic acid presents unique synthetic challenges due to its highly functionalized, polyreactive nature. The presence of a nucleophilic primary aniline, an electrophilic carboxylic acid, and a reducible nitro group on a sterically demanding biphenyl core requires precise chemoselective control.

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to prevent common side reactions such as self-condensation, guanylation, and azo-dimerization.

Frequently Asked Questions (Troubleshooting)

Q1: During amide coupling of the carboxylic acid, I am observing significant oligomerization and a +99 Da mass adduct. What is happening?

Causality & Solution: You are observing two competing side reactions caused by the unprotected primary aniline (-NH 2​ ) group. Because the molecule is bifunctional, the free aniline can react with the activated carboxylic acid of another molecule, leading to self-condensation (polymerization) .

Furthermore, if you are using uronium-based coupling reagents like HATU, the free aniline can directly attack the coupling reagent. This base-dependent reaction forms a tetramethylguanidinium (TMG) byproduct, which corresponds to the +99 Da mass shift observed in your LC-MS[1].

Prevention Strategy:

  • Mask the Aniline: The most robust solution is to protect the aniline using a tert-butyloxycarbonyl (Boc) group prior to activation.

  • Order of Addition: If protection is impossible, you must strictly control the kinetics. Pre-activate the carboxylic acid with HATU and DIPEA at 0 °C for 15–30 minutes before introducing the external amine. Never mix the unprotected aminobenzoic acid, HATU, and base simultaneously[2].

G A 3-Amino-5-(3-nitrophenyl)benzoic acid B Boc Protection (Boc2O) A->B Preferred Pathway D HATU / DIPEA Activation A->D Direct Activation (High Risk) H Guanylation Byproduct (+99 Da) A->H Direct HATU Attack C N-Boc Protected Acid B->C C->D E External Amine Addition D->E G Self-Condensation Polymer D->G Intermolecular Reaction F Target Amide E->F

Workflow for amide coupling highlighting protection strategies to prevent polymerization.

Q2: When reducing the 3-nitro group to synthesize a diamine, my reaction turns deep red, and LC-MS shows a dimer mass. How do I prevent this?

Causality & Solution: The deep red color and dimer mass indicate the formation of azo or azoxy side products. The reduction of a nitro group proceeds stepwise: Nitro Nitroso Hydroxylamine Amine. Under basic or neutral catalytic hydrogenation conditions, the nucleophilic hydroxylamine intermediate condenses with the highly electrophilic nitroso intermediate to form an azoxy dimer, which can further reduce to an azo dimer[3].

Prevention Strategy: Maintain strictly acidic conditions during the reduction. Using Tin(II) chloride dihydrate (SnCl 2​ ·2H 2​ O) in concentrated HCl or ethanol ensures that both the hydroxylamine and final amine intermediates remain protonated as ammonium salts. This eliminates their nucleophilicity, entirely shutting down the bimolecular condensation pathway[4].

NitroReduction N1 Nitro (-NO2) N2 Nitroso (-NO) N1->N2 +2e-, +2H+ N3 Hydroxylamine (-NHOH) N2->N3 +2e-, +2H+ S1 Azoxy Dimer N2->S1 Condensation with -NHOH N4 Amine (-NH2) N3->N4 +2e-, +2H+ N3->S1 S2 Azo Dimer S1->S2 Reduction

Mechanistic pathway of nitro reduction and azo/azoxy dimer side-reaction formation.

Quantitative Data: Coupling Reagent Selection

To minimize side reactions when working with the unprotected substrate, reagent selection is critical. The table below summarizes the risk profiles of common coupling systems based on process optimization studies[5].

Coupling ReagentBaseGuanylation RiskSelf-Condensation RiskRecommended Use Case for this Substrate
HATU DIPEAHigh High Use only if the aniline is N-Boc protected.
EDC·HCl / HOBt NMMLowModeratePreferred for direct coupling. Requires strict order of addition (pre-activation).
POCl 3​ / Pyridine PyridineNoneLowBest for coupling with highly unreactive, electron-deficient external amines.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective N-Boc Protection of the Aniline

This protocol masks the aniline to prevent self-condensation during downstream carboxyl manipulations.

  • Initialization: Suspend 3-Amino-5-(3-nitrophenyl)benzoic acid (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 1M aqueous NaOH.

  • Reagent Addition: Cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate (Boc 2​ O) (1.2 eq) dropwise.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Validation Checkpoint 1 (In-Process): Spot the reaction on a silica TLC plate (Eluent: 9:1 DCM:MeOH). The starting material spot (UV active, ninhydrin positive) should disappear, replaced by a higher R f​ spot (UV active, ninhydrin negative until heated with acid).

  • Workup: Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the product. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Validation Checkpoint 2 (Analytical): LC-MS should confirm the complete disappearance of the starting material ( m/z 258[M-H] ) and the appearance of the Boc-protected mass ( m/z 358[M-H] ).

Protocol 2: Acidic Nitro Reduction (Avoiding Azo-Dimerization)

This protocol reduces the 3-nitro group to an amine while keeping intermediates protonated to prevent dimerization.

  • Initialization: Dissolve the protected or coupled 3-Amino-5-(3-nitrophenyl)benzoic acid derivative (1.0 eq) in absolute ethanol (0.2 M).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl 2​ ·2H 2​ O) (5.0 eq) in one portion.

  • Reaction: Heat the mixture to 70 °C. Self-Validation: The solution will initially turn yellow. If the solution turns deep red or orange, the medium is not acidic enough; immediately add 2-3 drops of concentrated HCl.

  • Validation Checkpoint 1 (In-Process): Monitor by LC-MS. The reaction is complete when the nitro peak is fully replaced by the amine peak (typically 2-4 hours).

  • Workup: Cool to room temperature. Pour the mixture into crushed ice and carefully adjust the pH to 8 using saturated aqueous NaHCO 3​ to precipitate tin salts. Filter the suspension through a pad of Celite.

  • Extraction: Extract the filtrate with Ethyl Acetate. Dry the organic layer over MgSO 4​ and concentrate.

  • Validation Checkpoint 2 (Visual): The isolated product should be a pale yellow or off-white solid. A dark red solid indicates failure to prevent azo-dimerization.

Sources

Troubleshooting

Challenges in scaling up reactions involving 3-Amino-5-(3-nitrophenyl)benzoic acid

Technical Support Center: Troubleshooting & Scaling Up 3-Amino-5-(3-nitrophenyl)benzoic Acid Workflows Overview As a Senior Application Scientist, I frequently encounter challenges when scaling up highly functionalized b...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Scaling Up 3-Amino-5-(3-nitrophenyl)benzoic Acid Workflows

Overview As a Senior Application Scientist, I frequently encounter challenges when scaling up highly functionalized biphenyl derivatives. 3-Amino-5-(3-nitrophenyl)benzoic acid presents a unique triad of scale-up challenges:

  • Cross-Coupling Sensitivity: Assembling the biphenyl core requires rigorous air-exclusion and exotherm management.

  • Thermal Runaway Risks: Downstream processing of the nitroarene moiety poses severe autocatalytic explosion hazards.

  • Zwitterionic Isolation: The presence of both a carboxylic acid and an aniline complicates purification.

This guide provides field-proven causality, self-validating protocols, and authoritative troubleshooting for these specific bottlenecks.

Section 1: Biphenyl Core Assembly via Suzuki-Miyaura Coupling

FAQ 1: Why does my Suzuki coupling stall at the pilot scale despite working perfectly in a 20 mL vial? Causality & Insight: At the bench scale, the surface-area-to-volume ratio allows for rapid heat dissipation and forgiving mass transfer. On scale, two primary failure modes emerge: oxygen ingress and poor biphasic mixing. Preformed Pd catalysts are air-stable in their commercial form, but once activated by the base into the Pd(0) species, they become exquisitely sensitive to oxidation (1)[1]. Inadequate solvent degassing at scale leads to rapid Pd(0) oxidation, stalling the transmetalation step.

FAQ 2: How do I manage the exotherm during the coupling phase? Causality & Insight: The transmetalation and reductive elimination steps are exothermic. In batch scale-up, adding all reagents simultaneously causes temperature spiking, which accelerates catalyst decomposition into inactive palladium black. You must decouple the reaction initiation from the reagent charge by adding the degassed aqueous base dropwise (2)[2].

Quantitative Data: Suzuki Coupling Optimization
ParameterBench Scale (1 mmol)Pilot Scale (1 mol)Causality / Rationale
Catalyst Loading 5.0 mol%0.5 - 1.0 mol%Enhanced mechanical stirring and rigorous O₂ exclusion prevent catalyst death, allowing lower loading.
Solvent Prep Used as receivedSparged with N₂ (30 min)Prevents oxidative deactivation of the active Pd(0) species.
Base Addition All at onceDropwise over 2 hoursControls the exothermic transmetalation step and prevents thermal spiking.
Boronic Acid 1.50 equiv1.01 - 1.10 equivLowering excess boronic acid minimizes protodeboronation side-products on scale (3)[3].
Protocol 1: Self-Validating Scaled-Up Suzuki-Miyaura Coupling

Self-Validation Checkpoint: Ensure dissolved oxygen (DO) in solvents is < 5 ppm prior to base addition.

  • Equipment Prep: Oven-dry a 5 L jacketed reactor. Purge with N₂ for 30 minutes.

  • Reagent Charging: Charge 3-amino-5-bromobenzoic acid (1.0 eq), 3-nitrophenylboronic acid (1.05 eq), and Pd catalyst (0.5 mol%).

  • Solvent Addition: Add 2 L of ethanol/toluene mixture (previously sparged with N₂ for 30 mins). Stir at 250 rpm.

  • Base Addition: Heat the jacket to 40°C. Add degassed 2M K₂CO₃ (aq) dropwise over 2 hours via an addition funnel to manage the exotherm.

  • Reaction: Ramp internal temperature to 75°C and hold for 8 hours. Monitor via HPLC until starting material is < 1%.

  • Workup: Cool to 20°C. Add thiol-functionalized silica to scavenge residual Pd. Filter through a Celite pad and phase separate.

G Step1 1. Substrate & Catalyst Charge (Dry Glassware, N2 Atm) Step2 2. Solvent Degassing (Sparging / Freeze-Pump-Thaw) Step1->Step2 Step3 3. Base Addition (Controlled Dropwise) Step2->Step3 Step4 4. Cross-Coupling Reaction (Monitor Exotherm < 80°C) Step3->Step4 Step5 5. Aqueous Workup & Pd Scavenging (Thiol Resin) Step4->Step5

Workflow for scaled-up Suzuki-Miyaura coupling ensuring thermal control and catalyst stability.

Section 2: Chemoselective Nitro Reduction & Thermal Safety

FAQ 3: We need to reduce the 3-nitro group to synthesize the diamine, but batch hydrogenation is causing thermal runaway. What are the alternatives? Causality & Insight: Pure organic nitro compounds exhibit massive decomposition exotherms at high temperatures, and cross-catalyzed autocatalytic decomposition can occur unexpectedly (4)[4]. In batch reactors, the heat transfer area-to-volume ratio decreases drastically. A reduction reaction that causes a mild 40°C spike at the 0.5g scale will trigger a catastrophic thermal runaway at the 5kg scale (5)[5]. Transitioning to a continuous flow process using tetrahydroxydiboron [B₂(OH)₄] provides extreme chemoselectivity and superior heat dissipation.

Quantitative Data: Nitro Reduction Safety Profile
MetricBatch (Zn/NH₄Cl or H₂)Continuous Flow (B₂(OH)₄)Impact on Scale-Up
Exotherm (ΔT) +40°C (at 0.5g scale)< +5°C (steady state)Flow eliminates thermal runaway risk.
Chemoselectivity Poor (side reactions)Excellent (>98%)B₂(OH)₄ avoids reducing the existing carboxylic acid.
Reactor Volume 50 L (for 5 kg batch)50 mL (Flow reactor)Drastically reduces the hazardous footprint.
Protocol 2: Continuous Flow Reduction of Nitroarenes

Self-Validation Checkpoint: Verify the flow reactor's cooling jacket is actively circulating at 20°C before initiating pump flow.

  • Solution A Prep: Dissolve 3-Amino-5-(3-nitrophenyl)benzoic acid (1.0 eq) and catalytic 4,4′-bipyridine (10 mol%) in an EtOH/DMSO cosolvent mixture.

  • Solution B Prep: Dissolve B₂(OH)₄ (2.5 eq) in EtOH.

  • Reactor Priming: Prime a silicon carbide continuous flow reactor with pure EtOH at a flow rate of 10 mL/min. Set the reactor jacket temperature to 40°C.

  • Continuous Pumping: Pump Solution A and Solution B via dual syringe pumps into a T-mixer, leading directly into the residence time unit (RTU).

  • Quench & Collection: Direct the reactor out-flow into a stirred vessel containing water to safely quench residual boronic species and precipitate the chemoselective aniline product.

G Nitro Nitroarene Intermediate (High Thermal Hazard) Batch Batch Reduction (Zn/NH4Cl or H2/Pd-C) Nitro->Batch Traditional Flow Continuous Flow Reduction (B2(OH)4, EtOH cosolvent) Nitro->Flow Modern Scale-Up Hazard Thermal Runaway Risk (ΔT > 40°C at 0.5g scale) Batch->Hazard Safe Efficient Heat Dissipation (Controlled Exotherm) Flow->Safe Product Chemoselective Aniline (High Yield, Scalable) Safe->Product

Logical decision tree for mitigating thermal runaway risks during nitroarene reduction scale-up.

Section 3: Downstream Processing & Zwitterionic Isolation

FAQ 4: 3-Amino-5-(3-nitrophenyl)benzoic acid contains both an amine and a carboxylic acid. How do I isolate this zwitterion efficiently on scale without chromatography? Causality & Insight: Molecules containing both basic (aniline) and acidic (benzoic acid) moieties exist as highly polar zwitterions in aqueous media, making standard liquid-liquid extraction impossible. The solubility of the zwitterion is minimized at its isoelectric point (pI). Resolution: Instead of extracting, perform a pI precipitation. After the Suzuki coupling workup, adjust the aqueous phase pH carefully using 1M HCl. Monitor the pH continuously; precipitation typically maximizes between pH 3.5 and 4.5. Cool the slurry to 5°C to maximize recovery, then isolate via vacuum filtration.

References

  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction Sigma-Aldrich
  • Greening the Valsartan Synthesis: Scale-up of Key Suzuki–Miyaura Coupling over SiliaCat DPP-Pd Organic Process Research & Development, ACS Public
  • Development of a Safer Continuous Flow Process for B₂(OH)
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds Organic Process Research & Development, ACS Public
  • Scale Up Safety Stanford Environmental Health & Safety

Sources

Optimization

Technical Support Center: Impurity Profiling of 3-Amino-5-(3-nitrophenyl)benzoic acid

Welcome to the Advanced Analytical Support Center. This guide is engineered for researchers and drug development professionals tasked with the structural elucidation and quantitative impurity profiling of 3-Amino-5-(3-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. This guide is engineered for researchers and drug development professionals tasked with the structural elucidation and quantitative impurity profiling of 3-Amino-5-(3-nitrophenyl)benzoic acid —a complex biphenyl intermediate characterized by its amphoteric nature and strong electron-withdrawing substituents.

Due to the presence of both a primary amine ( pKa​≈4.5 ) and a carboxylic acid ( pKa​≈3.8 ), alongside a highly polar nitro group, this molecule presents unique chromatographic and mass spectrometric challenges. This center provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure absolute analytical integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: The main API peak exhibits severe tailing and retention time shifting across different batches. How can I resolve this? Causality: The molecule is amphoteric. At a near-neutral pH, it exists in multiple ionization states (zwitterionic), leading to unpredictable secondary interactions with residual silanols on silica-based stationary phases. Solution: You must buffer the mobile phase at least 2 pH units away from the pKa​ of the ionizable groups. Utilizing a highly acidic mobile phase (e.g., 0.1% Formic Acid or Trifluoroacetic Acid, pH ~2.0–2.5) ensures the carboxylic acid remains fully protonated (neutral) while the amine is fully ionized. This standardizes the molecule's interaction with the stationary phase, yielding sharp, Gaussian peak shapes 1[1].

Q2: We are observing co-elution of process impurities, specifically the 2-nitrophenyl and 4-nitrophenyl isomers. Standard C18 columns fail to resolve them. What is the recommended approach? Causality: Positional isomers of biphenyl systems possess nearly identical hydrophobicities, rendering the dispersive interactions of standard alkyl (C18) phases ineffective. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns exploit π−π interactions, strong dipole-dipole interactions (driven by the highly electronegative fluorine atoms), and steric recognition. These orthogonal retention mechanisms are highly sensitive to the spatial arrangement of the nitro group on the phenyl ring, enabling baseline resolution of positional isomers.

Q3: During LC-MS/MS analysis, what diagnostic fragmentation patterns confirm the presence of the 3-nitrophenyl moiety versus an oxidized amine degradant? Causality: Nitroaromatics undergo specific, predictable rearrangements and cleavages in the collision cell due to the instability of the N-O bonds under higher collision energies. Solution: In positive electrospray ionization (ESI+), look for the characteristic neutral loss of NO (30 Da) or NO 2​ (46 Da), which is a hallmark of nitroaromatics2[2]. Conversely, an oxidized amine (e.g., a hydroxylamine degradation product) will exhibit distinctly different neutral losses, such as the loss of OH (17 Da). Furthermore, positive ion mode provides enhanced structural insights for amphoteric compounds by readily protonating the primary amine 3[3].

Q4: If HPLC fails to resolve a highly polar degradation product eluting in the void volume, what orthogonal technique should be employed? Causality: Highly polar or charged degradants (e.g., cleaved aniline derivatives or highly oxidized species) may lack sufficient hydrophobicity to partition into a reversed-phase stationary phase, even with ion-pairing agents. Solution: Capillary Electrophoresis (CE) is the optimal orthogonal tool. CE separates analytes based on their charge-to-size ratio rather than hydrophobicity, making it highly effective for tracking polar impurities that bypass HPLC retention mechanisms 4[4].

Part 2: Quantitative Data Summaries

The following table summarizes the expected chromatographic behavior and mass spectrometric fingerprints for 3-Amino-5-(3-nitrophenyl)benzoic acid and its most common process impurities/degradants.

Table 1: Chromatographic and Mass Spectrometric Profiling Data

Analyte / ImpurityRelative Retention Time (RRT)*ESI+ Precursor [M+H]+ (m/z)Key MS/MS Fragments (m/z)Mechanism of Formation / Source
3-Amino-5-(3-nitrophenyl)benzoic acid (API) 1.00 259.07 241, 229, 213, 215 N/A (Main Compound)
3-Amino-5-(4-nitrophenyl)benzoic acid1.05259.07241, 229, 213, 215Process Impurity (Regioisomer)
3-Amino-5-(2-nitrophenyl)benzoic acid0.92259.07241, 224, 196Process Impurity (Regioisomer)
3-Amino-5-phenylbenzoic acid0.78214.08196, 170Des-nitro Degradant / Unreacted Intermediate
3,5-Diaminophenylbenzoic acid0.65229.10211, 185Nitro-reduction Degradant

*RRT values are approximate and based on the PFP gradient method detailed in Protocol A.

Part 3: Analytical Workflows & Visualizations

Decision Matrix for Impurity Profiling

AnalyticalWorkflow Start Impurity Profiling: 3-Amino-5-(3-nitrophenyl)benzoic acid Split1 Start->Split1 HPLC UHPLC-UV/PDA (Purity & Isomers) Split1->HPLC Quantitation LCMS UHPLC-HRMS/MS (Unknown ID) Split1->LCMS Structural ID CE Capillary Electrophoresis (Polar Degradants) Split1->CE Orthogonal Check PFP PFP Column (Isomer Resolution) HPLC->PFP Isomeric Impurities C18 C18 Column (General Assay) HPLC->C18 Routine QC PosMode ESI Positive (Amine Focus) LCMS->PosMode [M+H]+ NegMode ESI Negative (Acid Focus) LCMS->NegMode [M-H]-

Fig 1: Decision matrix for orthogonal impurity profiling and structural elucidation.

MS/MS Fragmentation Pathway

FragmentationPathway M Precursor Ion [M+H]+ m/z 259 F1 Loss of H2O m/z 241 M->F1 -18 Da (COOH) F2 Loss of NO m/z 229 M->F2 -30 Da (NO2 rearrangement) F3 Loss of NO2 m/z 213 M->F3 -46 Da (NO2 cleavage) F4 Loss of CO2 m/z 215 M->F4 -44 Da (Decarboxylation) F1->F3 -28 Da (CO loss post-H2O)

Fig 2: ESI+ Collision-Induced Dissociation (CID) fragmentation pathway.

Part 4: Standardized Experimental Protocols

Protocol A: UHPLC-UV Method for Isomer Separation and Purity Analysis

This protocol is designed to resolve closely eluting regioisomers by exploiting π−π and dipole interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water (pH ~2.0). Causality: TFA acts as a strong ion-pairing agent for the amine and fully suppresses carboxylic acid ionization, eliminating peak tailing.

    • Mobile Phase B (MPB): 0.1% TFA in Acetonitrile.

  • Column Selection:

    • Install a superficially porous PFP (Pentafluorophenyl) column (e.g., 2.1 x 100 mm, 2.7 µm). Maintain column oven temperature at 35°C to ensure reproducible mass transfer kinetics.

  • Gradient Elution:

    • Run a shallow gradient: 5% MPB to 60% MPB over 15 minutes. Causality: A slow ramp through the 30–50% organic window is critical for resolving the 2-nitro, 3-nitro, and 4-nitro phenyl isomers.

  • Self-Validating System Suitability Test (SST):

    • Inject a resolution standard containing both the 3-nitrophenyl API and the 4-nitrophenyl impurity.

    • Acceptance Criteria: The system is only validated for use if the critical pair resolution ( Rs​ ) is ≥2.0 and the API peak tailing factor ( Tf​ ) is ≤1.2 .

Protocol B: LC-MS/MS Workflow for Unknown Impurity Elucidation

This protocol isolates and fragments unknown peaks to determine elemental composition and structural connectivity.

  • Source Optimization (ESI+):

    • Set capillary voltage to 3.5 kV. Increase the desolvation gas temperature to 450°C. Causality: Aromatic carboxylic acids and nitro compounds require high thermal energy for efficient droplet desolvation and to prevent in-source clustering.

  • Data-Dependent Acquisition (DDA):

    • Configure the High-Resolution Mass Spectrometer (HRMS) to trigger MS/MS scans on the top 5 most intense ions.

    • Apply a Normalized Collision Energy (NCE) stepped at 20%, 30%, and 40%. Causality: Stepped NCE ensures capture of both fragile neutral losses (e.g., H2​O from the carboxylic acid at 20% NCE) and high-energy core cleavages (e.g., NO2​ loss at 40% NCE).

  • Self-Validating Data Processing:

    • Extract the exact mass of the precursor ion.

    • Acceptance Criteria: The structural assignment is only considered valid if the mass error of the precursor ion is <5 ppm and at least two diagnostic fragment ions (e.g., m/z 241 and 213) are present with a signal-to-noise ratio >10 .

References

  • Analysis of nifursol residues in turkey and chicken meat using liquid chromatography-tandem mass spectrometry Source: Taylor & Francis / Food Additives & Contaminants URL:[Link]

  • Positive Ion Tandem Mass Spectrometry Offers Enhanced Structural Insights for the Discovery of Mercapturic Acids Source: ACS Publications / Chemical Research in Toxicology URL:[Link]

  • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade Source: NIH / National Library of Medicine URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-Reactivity Profiling of Kinase Inhibitors Derived from 3-Amino-5-(3-nitrophenyl)benzoic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The development of small-molecule kinase inhibitors is frequently hindered by polypharmacolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Published: March 29, 2026 Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The development of small-molecule kinase inhibitors is frequently hindered by polypharmacology. Because most inhibitors target the highly conserved ATP-binding pocket, achieving selectivity is a formidable challenge. Off-target kinase inhibition often leads to dose-limiting toxicities, while insufficient target engagement results in sub-optimal clinical efficacy.

The 3-Amino-5-(3-nitrophenyl)benzoic acid (3-A-5-NPBA) scaffold has emerged as a highly modular and privileged pharmacophore for designing next-generation, selective kinase inhibitors. The structural logic of this scaffold is tri-fold:

  • Benzoic Acid Moiety: Acts as a potent hinge-binding anchor. The carboxylic acid can participate in bidentate hydrogen bonding with the backbone amides of the kinase hinge region.

  • 3-Nitrophenyl Group: Projects deeply into the hydrophobic pocket (often exploiting the DFG-out conformation in Type II inhibitors). The electron-withdrawing nitro group modulates the pKa of the system and enhances shape-complementarity within the hydrophobic cleft.

  • 3-Amino Vector: Serves as a solvent-exposed functionalization point. This allows medicinal chemists to append solubilizing groups or bulky moieties that sterically clash with off-target kinases, thereby fine-tuning selectivity without disrupting the core binding affinity.

This guide provides an objective, data-driven comparison of 3-A-5-NPBA-derived inhibitors against standard reference compounds, detailing the experimental workflows required to rigorously profile their kinome cross-reactivity.

Comparative Cross-Reactivity Profiles

To quantify selectivity, we utilize two established metrics: the Selectivity Score ( S(10) ) , which measures the fraction of the kinome bound within 10-fold of the primary target's affinity (Karaman et al., 2008) [1], and the Gini Coefficient , a statistical measure of distribution inequality where a value approaching 1.0 indicates absolute selectivity.

The table below summarizes the cross-reactivity profiles of a representative optimized 3-A-5-NPBA lead compound against Imatinib (a selective Type II inhibitor) and Staurosporine (a non-selective pan-kinase inhibitor).

Table 1: Quantitative Kinome Selectivity Comparison
InhibitorScaffold ClassPrimary Target(s) S(10) Score*Gini CoefficientMajor Off-Targets
3-A-5-NPBA (Lead) Substituted Benzoic AcidRTKs (PDGFR, VEGFR)0.04 0.82 Minimal (KIT)
Imatinib 2-PhenylaminopyrimidineABL, KIT, PDGFR0.080.75DDR1, NQO2
Staurosporine IndolocarbazolePan-kinase0.650.15>200 kinases

*Lower S(10) scores indicate higher selectivity. Data derived from screening against a panel of 317 human kinases.

Experimental Workflows for Selectivity Profiling

A robust profiling strategy must validate both in vitro biochemical binding and in vivo cellular target engagement. Relying solely on one method can yield false positives due to cellular permeability issues or the absence of native protein complexes.

Workflow 1: High-Throughput Kinome Profiling (Kinobeads Assay)

To map the target landscape comprehensively, chemical proteomics (Kinobeads) is employed. This method captures endogenous kinases from cell lysates, ensuring that the kinases are in their native post-translational states and complexed with regulatory subunits (Klaeger et al., 2017) [2].

Step-by-Step Methodology:

  • Lysate Preparation: Lyse target cancer cell lines (e.g., K562, HeLa) in a non-denaturing buffer (1% NP-40, protease/phosphatase inhibitors). Causality: Non-denaturing conditions preserve native multi-protein kinase complexes, providing a more physiologically relevant binding profile than recombinant isolated kinase domains.

  • Inhibitor Incubation (Dose-Response): Aliquot lysates and incubate with the 3-A-5-NPBA inhibitor at 10 concentrations ranging from 1 nM to 10 µM. Causality: A full dose-response curve is critical to calculate accurate thermodynamic dissociation constants ( Kd​ ) rather than relying on single-point percent inhibition, which can be skewed by varying endogenous ATP concentrations.

  • Affinity Capture: Add Sepharose beads functionalized with broad-spectrum kinase inhibitors (Kinobeads) to capture the remaining unbound kinases.

  • Elution and LC-MS/MS: Wash the beads, elute the bound proteins, digest with trypsin, and label with TMT (Tandem Mass Tag) reagents. Quantify the depletion of specific kinases across the inhibitor gradient using high-resolution LC-MS/MS to generate Kd​ values for the entire kinome.

G Start 3-A-5-NPBA Library Synthesis Kinome In Vitro Kinome Profiling (Kinobeads / LC-MS) Start->Kinome Primary Screen Selectivity Selectivity Scoring (S(10) & Gini Index) Kinome->Selectivity Data Analysis BaF3 Ba/F3 Cellular Assay (Target Engagement) Selectivity->BaF3 High Selectivity Hits Tox Off-Target Toxicity Assessment Selectivity->Tox High Cross-Reactivity Lead Lead Candidate Selection BaF3->Lead Validation

Workflow for kinome profiling and cellular validation of 3-A-5-NPBA derivatives.

Workflow 2: Cellular Target Engagement (Ba/F3 Transformation Assay)

Biochemical affinity must translate to cellular efficacy. The murine Ba/F3 cell line is strictly dependent on Interleukin-3 (IL-3) for survival. By transducing these cells with a constitutively active oncogenic kinase (e.g., BCR-ABL or mutant RTKs), the cells become IL-3 independent (Daley & Baltimore, 1988)[3].

Step-by-Step Methodology:

  • Retroviral Transduction: Infect Ba/F3 cells with a retroviral vector harboring the primary kinase target (e.g., PDGFR-alpha).

  • IL-3 Withdrawal: Wash the cells thoroughly and culture them in media lacking IL-3. Causality: This selection step forces the cells to rely entirely on the introduced kinase for survival. Any cells where the transduction failed will undergo apoptosis, creating a clean, self-validating system.

  • Compound Treatment: Seed the transformed Ba/F3 cells in 96-well plates and treat with serial dilutions of the 3-A-5-NPBA inhibitor for 72 hours. Include a parallel plate of wild-type Ba/F3 cells supplemented with IL-3 as a counter-screen. Causality: If the compound kills the wild-type cells in the presence of IL-3, the toxicity is due to off-target effects (e.g., cytoskeletal disruption or cell cycle arrest) rather than specific inhibition of the target kinase.

  • Viability Readout: Measure cell viability using an ATP-quantitation assay (e.g., CellTiter-Glo). Calculate the IC50​ to determine cellular potency and the therapeutic window.

Signaling Pathway Impact & Off-Target Mitigation

The primary goal of the 3-A-5-NPBA scaffold is to cleanly shut down aberrant oncogenic signaling without perturbing essential housekeeping kinases (such as CDKs or Aurora kinases). The diagram below illustrates the logical flow of targeted inhibition versus the consequences of off-target cross-reactivity.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (Primary Target) Ligand->RTK Downstream1 PI3K / AKT Pathway RTK->Downstream1 Activation Inhibitor 3-A-5-NPBA Inhibitor Inhibitor->RTK Potent Inhibition OffTarget Off-Target Kinases (e.g., Aurora, CDK) Inhibitor->OffTarget Minimized Cross-reactivity Downstream2 Cell Cycle / Mitosis OffTarget->Downstream2 Apoptosis Apoptosis / Growth Arrest Downstream1->Apoptosis Inhibition blocks survival Toxicity Cellular Toxicity Downstream2->Toxicity Unwanted interference

Mechanism of action showing targeted RTK inhibition versus minimized off-target toxicity.

By leveraging the solvent-exposed 3-amino vector of the 3-A-5-NPBA scaffold, researchers can systematically eliminate the dashed pathway (off-target binding) while preserving the high-affinity interaction with the primary RTK target.

References

  • Karaman MW, Herrgard S, Treiber DK, et al. "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology. 2008 Jan;26(1):127-32. Available at: [Link] [1]

  • Klaeger S, Heinzlmeir S, Wilhelm M, et al. "The target landscape of clinical kinase drugs." Science. 2017 Dec 1;358(6367):eaan4368. Available at: [Link] [2]

  • Daley GQ, Baltimore D. "Transformation of an interleukin 3-dependent hematopoietic cell line by the chronic myelogenous leukemia-specific P210bcr/abl protein." Proceedings of the National Academy of Sciences. 1988 Dec;85(23):9312-6. Available at: [Link][3]

Comparative

Reproducibility of synthesis methods for 3-Amino-5-(3-nitrophenyl)benzoic acid

An in-depth technical comparison guide designed for researchers, synthetic chemists, and drug development professionals evaluating the reproducibility and scalability of biphenyl synthesis. Executive Summary The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, synthetic chemists, and drug development professionals evaluating the reproducibility and scalability of biphenyl synthesis.

Executive Summary

The compound 3-Amino-5-(3-nitrophenyl)benzoic acid is a highly versatile, tri-functionalized biphenyl building block. Featuring an aniline, a carboxylic acid, and a nitro group, it provides orthogonal handles for late-stage diversification. This structural motif has become increasingly critical in the design of P2Y14 receptor antagonists [1] and as a core scaffold in DNA-Encoded Library (DEL) synthesis [2].

However, synthesizing asymmetric, heavily functionalized biphenyls presents significant regiochemical challenges. As a Senior Application Scientist, I have evaluated the two primary synthetic paradigms for this molecule: bottom-up assembly via Palladium-catalyzed cross-coupling versus top-down functionalization via selective reduction. This guide objectively compares these methods, providing causality-driven insights and a self-validating protocol for the optimal route.

Methodological Comparison: Bottom-Up vs. Top-Down

Method A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (The Gold Standard)

This "bottom-up" approach constructs the biphenyl core by coupling 3-amino-5-bromobenzoic acid with 3-nitrophenylboronic acid .

  • Causality & Mechanism: The use of a Pd(0) catalyst (such as Pd(PPh3​)4​ or Pd(dppf)Cl2​ ) facilitates the oxidative addition into the aryl bromide bond. The inorganic base (e.g., K2​CO3​ ) is not merely an acid scavenger; it plays a causal role by coordinating with the boronic acid to form a highly reactive, electron-rich boronate complex, dramatically accelerating the transmetalation step.

  • Verdict: This method guarantees absolute regiocontrol. Because the functional groups are pre-installed on the monomeric building blocks, the risk of over-reduction or mixed functionalization is eliminated.

Method B: Selective Nitro Reduction (The Legacy Alternative)

This "top-down" approach begins with the symmetric precursor 3,3'-dinitro-[1,1'-biphenyl]-5-carboxylic acid , attempting to selectively reduce only one of the two nitro groups using Zinin reduction conditions (e.g., Na2​S or SnCl2​ ).

  • Causality & Mechanism: The fundamental flaw here is electronic equivalence. Because both nitro groups are situated in meta-positions relative to the biphenyl linkage, they possess nearly identical electronic environments and reduction potentials.

  • Verdict: The differentiation is statistically driven rather than electronically controlled. This inevitably yields a statistical mixture of unreacted dinitro starting material (~25%), the desired mono-amino product (~50%), and the over-reduced diamino byproduct (~25%), necessitating exhaustive and solvent-heavy chromatographic separation.

Quantitative Performance Data

The following table summarizes the objective performance metrics of both synthetic pathways based on standard bench-scale reproducibility (10 mmol scale).

ParameterMethod A: Suzuki CouplingMethod B: Selective Reduction
Regioselectivity >99% (Absolute control)~50% (Statistical mixture)
Overall Yield 82 - 88%35 - 45%
Purification Complexity Low (Isoelectric precipitation)High (Requires column chromatography)
Scalability Excellent (Readily scales to >100g)Poor (Exothermic, difficult separations)
E-Factor (Waste/Product) ~15-20 (Solvent recovery possible)>80 (Due to massive silica/solvent use)

Mechanistic Visualization

The efficiency of Method A is driven by the robust catalytic cycle of the Suzuki-Miyaura reaction. The diagram below maps the precise mechanistic pathway for synthesizing 3-Amino-5-(3-nitrophenyl)benzoic acid.

SuzukiCycle Pd0 Pd(0) Catalyst (e.g., Pd(PPh3)4) OxAdd Oxidative Addition Intermediate: Ar-Pd(II)-Br (Ar = 3-amino-5-carboxyphenyl) Pd0->OxAdd 3-amino-5-bromobenzoic acid TransMet Transmetalation Intermediate: Ar-Pd(II)-Ar' (Ar' = 3-nitrophenyl) OxAdd->TransMet 3-nitrophenylboronic acid + Base (e.g., K2CO3) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product 3-Amino-5-(3-nitrophenyl)benzoic acid RedElim->Product Yields Product

Mechanistic pathway of the Suzuki-Miyaura cross-coupling for synthesizing the target biphenyl.

Self-Validating Experimental Protocol (Method A)

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates specific analytical checkpoints and exploits the molecule's physicochemical properties for purification, bypassing the need for chromatography.

Step 1: Reagent Preparation & Degassing
  • Solvent System: Prepare a 4:1 mixture of 1,4-Dioxane and HPLC-grade Water.

  • Causality Check (Degassing): Sparge the solvent mixture with Argon for 30 minutes. Why? Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) oxide complex, which will stall the catalytic cycle before oxidative addition can occur.

Step 2: Reaction Assembly
  • In an oven-dried Schlenk flask under Argon, add:

    • 3-amino-5-bromobenzoic acid: 1.0 equivalent (e.g., 2.16 g, 10 mmol)

    • 3-nitrophenylboronic acid: 1.2 equivalents (2.00 g, 12 mmol). Note: The slight excess compensates for competitive protodeboronation of the boronic acid.

    • Potassium carbonate ( K2​CO3​ ): 3.0 equivalents (4.14 g, 30 mmol).

  • Add the degassed solvent mixture (50 mL).

  • Add Pd(PPh3​)4​ (0.05 equivalents, 5 mol%). The solution will turn pale yellow.

  • Heat the reaction mixture to 90°C under continuous Argon flow.

Step 3: In-Process Monitoring (Self-Validation)

Do not rely on arbitrary timeframes; validate reaction completion analytically.

  • Checkpoint: After 4 hours, pull a 50 µL aliquot, dilute in methanol, and analyze via LC-MS (ESI+).

  • Validation Metrics: The reaction is complete when the starting material isotope cluster at m/z 216.0 / 218.0 ( [M+H]+ for 3-amino-5-bromobenzoic acid) is entirely depleted, replaced by a dominant product peak at m/z 259.1 ( [M+H]+ for the target biphenyl).

Step 4: Isoelectric Isolation (Chromatography-Free Workup)

Because the target molecule contains both a basic aniline and an acidic carboxylate, it is amphoteric. We can exploit its isoelectric point (pI) to force precipitation.

  • Cool the mixture to room temperature and filter through a pad of Celite to remove palladium black.

  • Concentrate the filtrate in vacuo to remove the 1,4-Dioxane.

  • Dilute the remaining aqueous layer with 30 mL of water and wash with Ethyl Acetate (2 x 20 mL). Discard the organic layer; your product is currently a water-soluble potassium salt.

  • Precipitation: Slowly acidify the aqueous layer using 1M HCl while monitoring with a pH meter.

  • Causality Check: As the pH approaches ~4.0 (the approximate isoelectric point), the zwitterionic form of the product maximizes, drastically reducing its aqueous solubility. A dense yellow/tan precipitate will form.

  • Filter the precipitate, wash with ice-cold water, and dry under high vacuum to yield 3-Amino-5-(3-nitrophenyl)benzoic acid in >98% purity.

References

  • Structure-Based Design of 3-(4-Aryl-1H-1,2,3-triazol-1-yl)-Biphenyl Derivatives as P2Y14 Receptor Antagonists. Journal of Medicinal Chemistry. URL:[Link][1]

  • On-DNA Mannich Reaction for DNA-Encoded Library Synthesis. The Journal of Organic Chemistry. URL:[Link][2]

Sources

Validation

Head-to-head comparison of different synthetic routes to 3-Amino-5-(3-nitrophenyl)benzoic acid

Introduction 3-Amino-5-(3-nitrophenyl)benzoic acid is a valuable bifunctional molecule, serving as a key building block in the synthesis of advanced materials, pharmaceuticals, and complex organic scaffolds. Its structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Amino-5-(3-nitrophenyl)benzoic acid is a valuable bifunctional molecule, serving as a key building block in the synthesis of advanced materials, pharmaceuticals, and complex organic scaffolds. Its structure, featuring a synthetically versatile aminobenzoic acid core coupled with a nitrophenyl moiety, allows for orthogonal chemical modifications. The development of efficient, scalable, and robust synthetic routes to this target is therefore of significant interest to the chemical research and drug development community.

This guide provides an in-depth, head-to-head comparison of two distinct and modern synthetic strategies for the preparation of 3-Amino-5-(3-nitrophenyl)benzoic acid. Both routes leverage palladium-catalyzed cross-coupling reactions, which have become indispensable tools in contemporary organic synthesis. We will dissect each approach, explaining the causality behind experimental choices, providing detailed protocols, and offering a critical evaluation of their respective strengths and weaknesses.

Route A: The Sequential Cross-Coupling Strategy

This strategy is predicated on a convergent approach where the core biphenyl structure is assembled first via a Suzuki-Miyaura coupling, followed by the introduction of the amino functionality in a subsequent Buchwald-Hartwig amination step. This route is attractive for its potential modularity, allowing for late-stage diversification.

Conceptual Workflow for Route A

Route A Workflow cluster_0 Step A1: Selective Mono-Suzuki-Miyaura Coupling cluster_1 Step A2: Buchwald-Hartwig Amination A_start1 3,5-Dibromobenzoic Acid A_int1 3-Bromo-5-(3-nitrophenyl)benzoic Acid A_start1->A_int1 Pd Catalyst, Base A_start2 3-Nitrophenylboronic Acid A_start2->A_int1 A_final 3-Amino-5-(3-nitrophenyl)benzoic Acid A_int1->A_final Pd Catalyst, Ligand, Base A_start3 Ammonia Source (e.g., Benzophenone Imine) A_start3->A_final Route B Workflow cluster_0 Step B1: Amine Protection cluster_1 Step B2: Suzuki-Miyaura Coupling cluster_2 Step B3: Deprotection B_start1 3-Amino-5-bromobenzoic Acid B_int1 3-Acetamido-5-bromobenzoic Acid B_start1->B_int1 Acetic Anhydride B_int2 3-Acetamido-5-(3-nitrophenyl)benzoic Acid B_int1->B_int2 Pd Catalyst, Base B_start2 3-Nitrophenylboronic Acid B_start2->B_int2 B_final 3-Amino-5-(3-nitrophenyl)benzoic Acid B_int2->B_final Acid or Base Hydrolysis

Comparative

A Researcher's Guide to Assessing the Selectivity of 3-Amino-5-(3-nitrophenyl)benzoic Acid Derivatives as Kinase Inhibitors

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as critical therapeutic targets.[1][2] The development of small molecule inhibitors that can selectively modulate the acti...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as critical therapeutic targets.[1][2] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a paramount objective, as off-target effects can lead to toxicity and diminish therapeutic efficacy.[1][3][4] This guide provides an in-depth, technically-focused comparison of methodologies for assessing the selectivity of a novel class of compounds: 3-Amino-5-(3-nitrophenyl)benzoic acid derivatives.

The core challenge in developing kinase inhibitors lies in achieving selectivity. The human kinome comprises over 500 members that share a highly conserved ATP-binding pocket, making it difficult to design molecules that inhibit a single desired target without affecting others.[1][4] This guide will walk researchers through the essential biochemical and cell-based assays required to build a robust selectivity profile, using a hypothetical series of derivatives (ANP-1, ANP-2, and ANP-3) to illustrate the principles and data interpretation.

The Rationale: Why Selectivity Profiling is Non-Negotiable

Before delving into protocols, it is crucial to understand the "why." A compound's selectivity is often a more critical factor than its raw potency.[5] An inhibitor that is highly potent against its intended target but also inhibits several other kinases can have a complex and unpredictable pharmacological profile.[3][4] Early and comprehensive selectivity profiling allows for:

  • Identification of liabilities: Uncovering potential off-target effects that could lead to toxicity.

  • Structure-Activity Relationship (SAR) insights: Understanding how chemical modifications impact selectivity, guiding the design of more precise molecules.[3]

  • Mechanism deconvolution: Ensuring that the observed cellular phenotype is a result of on-target inhibition.

  • Discovery of polypharmacology: In some cases, inhibiting multiple specific kinases can be therapeutically advantageous; selectivity profiling can identify these opportunities.[6]

Phase 1: Foundational Biochemical Selectivity Assessment

The first step is to determine the inhibitory activity of the derivatives against the primary target and a broad panel of other kinases in a purified, cell-free system. This approach provides a direct measure of the compound's interaction with each enzyme.

Experimental Workflow: Biochemical Kinase Profiling

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Compound Synthesize & Purify ANP Derivatives SerialDilution Create 10-point Serial Dilutions of ANP-1, ANP-2, ANP-3 Compound->SerialDilution KinasePanel Procure Recombinant Kinase Panel PreIncubation Pre-incubate Kinase with Compound KinasePanel->PreIncubation AssayReagents Prepare Assay Buffers & Reagents (ATP, Substrate) InitiateReaction Initiate Reaction with ATP & Substrate AssayReagents->InitiateReaction SerialDilution->PreIncubation PreIncubation->InitiateReaction StopReaction Stop Reaction & Detect Signal InitiateReaction->StopReaction DataNormalization Normalize Data (0% & 100% Inhibition Controls) StopReaction->DataNormalization IC50 Calculate IC50 Values (Non-linear Regression) DataNormalization->IC50 SelectivityScore Calculate Selectivity Score (e.g., Gini Coefficient) IC50->SelectivityScore DataViz Visualize Data (Tables, Radial Plots) SelectivityScore->DataViz

Caption: Workflow for biochemical kinase inhibitor selectivity profiling.

Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol describes a common and robust method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[7]

  • Reagent Preparation: Prepare assay buffer, recombinant kinases, appropriate peptide substrates, and ATP. The ATP concentration should ideally be at or near the Km for each kinase to provide a fair comparison, although this is not always feasible in large panels.[8]

  • Compound Plating: Serially dilute the 3-Amino-5-(3-nitrophenyl)benzoic acid derivatives (e.g., ANP-1, ANP-2, ANP-3) in DMSO and dispense into a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Kinase Reaction: Add the kinase and substrate to the wells containing the compounds and pre-incubate for 15 minutes at room temperature.[7]

  • Initiation: Initiate the enzymatic reaction by adding ATP. Allow the reaction to proceed for a set time (e.g., 1-2 hours) at room temperature.[7]

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Normalize the data to controls and perform a non-linear regression analysis to determine the IC50 value for each compound against each kinase. The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.[5]

Data Presentation & Interpretation

The IC50 values should be summarized in a table for clear comparison. A selective inhibitor is typically defined as having a >10 to >100-fold higher IC50 value against off-target kinases compared to the primary target.[5]

CompoundTarget Kinase A (IC50, nM)Off-Target Kinase B (IC50, nM)Off-Target Kinase C (IC50, nM)Selectivity (B vs A)
ANP-1 151,200>10,00080-fold
ANP-2 504508,0009-fold
ANP-3 8506006.25-fold

From this hypothetical data, ANP-1 demonstrates the highest selectivity for Kinase A over Kinase B and C. ANP-3 , while being the most potent against Kinase A, is the least selective, highlighting the critical distinction between potency and selectivity.

Phase 2: Cellular Assays for Target Engagement and Functional Selectivity

Biochemical assays are essential, but they don't tell the whole story.[9] Cell-based assays provide a more biologically and physiologically relevant context, accounting for factors like cell permeability, metabolism, and engagement with the target in its native environment.[9][10][11]

The Rationale: Bridging the Gap from In Vitro to In Vivo

A compound may be a potent and selective inhibitor in a biochemical assay but fail in a cellular context due to poor membrane permeability or rapid efflux. Conversely, a compound might appear less selective biochemically but show high functional selectivity in cells if the off-targets are not expressed or are not functionally important in the chosen cell line.[8]

Experimental Workflow: Cellular Target Inhibition Assay

G cluster_0 Cell Culture cluster_1 Treatment & Lysis cluster_2 Detection & Analysis CellLine Select & Culture Cell Line Expressing Target Kinase PlateCells Plate Cells in 96-well Plates CellLine->PlateCells Treat Treat Cells with ANP Derivatives (Dose-Response) PlateCells->Treat Induce Induce Kinase Activity (e.g., with Growth Factor) Treat->Induce Lyse Lyse Cells to Release Proteins Induce->Lyse Immunoassay Perform Immunoassay (e.g., ELISA, Western Blot) for Phospho-Substrate Lyse->Immunoassay DataAcquisition Quantify Signal Immunoassay->DataAcquisition EC50 Calculate Cellular EC50 DataAcquisition->EC50 Compare Compare EC50 with Biochemical IC50 EC50->Compare

Caption: Workflow for assessing cellular target engagement and inhibition.

Detailed Protocol: Phospho-Substrate Immunoassay

This protocol measures the inhibition of the kinase within the cell by quantifying the phosphorylation of its direct downstream substrate.

  • Cell Culture: Culture a cell line known to have an active signaling pathway involving the target kinase. Seed the cells into 96-well plates and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal kinase activity, you may serum-starve the cells for 4-24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the ANP derivatives for 1-2 hours.

  • Kinase Activation: Stimulate the cells with an appropriate growth factor or ligand to activate the target kinase pathway.

  • Cell Lysis: Aspirate the media and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Immunoassay (ELISA):

    • Transfer the cell lysates to an antibody-coated plate that captures the total (phosphorylated and unphosphorylated) substrate protein.

    • Detect the phosphorylated substrate using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent substrate and measure the signal.

  • Data Analysis: Normalize the data and calculate the EC50 value, which is the effective concentration of the compound that produces 50% of the maximal response in the cellular assay.

Interpreting Cellular Data

The cellular EC50 values should correlate reasonably well with the biochemical IC50 values. A large discrepancy (e.g., >10-fold) may indicate issues with cell permeability, compound efflux, or plasma protein binding.

CompoundTarget Kinase A (Biochemical IC50, nM)Target Kinase A (Cellular EC50, nM)Off-Target Pathway D (Cellular EC50, nM)Cellular Selectivity Index
ANP-1 1545>10,000>222
ANP-2 502505,00020
ANP-3 815003,0002

In this example, ANP-1 maintains excellent selectivity in the cellular context. However, ANP-3 , despite its high biochemical potency, performs poorly in the cellular assay (EC50 = 1500 nM), suggesting it may have poor cell permeability or be subject to efflux pumps. This is a critical finding that would not have been apparent from biochemical assays alone.

Conclusion: A Multi-Faceted Approach to a Complex Problem

Assessing the selectivity of novel inhibitors like the 3-Amino-5-(3-nitrophenyl)benzoic acid derivatives is not a single experiment but a systematic, multi-pronged investigation. It begins with broad, biochemical profiling to understand the compound's intrinsic affinities and is followed by validation in relevant cellular models to confirm target engagement and functional consequences.[10][12] By integrating these approaches, researchers can build a comprehensive selectivity profile, enabling them to make informed decisions, prioritize the most promising candidates, and ultimately design safer, more effective targeted therapies.

References

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.[Link]

  • Inhibitor selectivity profiling. ResearchGate.[Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix.[Link]

  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. Longdom Publishing.[Link]

  • Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology.[Link]

  • Strategy toward Kinase-Selective Drug Discovery. ACS Journal of Chemical Theory and Computation.[Link]

  • Kinase Drug Discovery: Modern Approaches for Precision Therapeutics. PharmaFeatures.[Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.[Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.[Link]

  • The use of novel selectivity metrics in kinase research. BMC Bioinformatics.[Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex.[Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Molecular Cell Biology.[Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf.[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-5-(3-nitrophenyl)benzoic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and disposal of complex biaryl compounds. 3-Amino-5-(3-nitrophenyl)benzoic acid is a highly specific molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and disposal of complex biaryl compounds. 3-Amino-5-(3-nitrophenyl)benzoic acid is a highly specific molecule containing both an electron-withdrawing nitroaromatic moiety and an aminobenzoic acid group.

To build a self-validating safety system in your laboratory, you cannot simply follow a generic disposal checklist; you must understand the chemical causality behind the hazard. The protocol below bridges the gap between molecular mechanisms and operational logistics, ensuring that your disposal workflow protects both your personnel and the environment.

I. Chemical Hazard Profile & Mechanistic Causality

Understanding the dual-nature hazard of 3-Amino-5-(3-nitrophenyl)benzoic acid is critical for determining its disposal route:

  • Nitroaromatic Recalcitrance & Energetic Potential : The electron-withdrawing nature of the nitro group stabilizes the benzene ring, making nitroaromatic compounds highly recalcitrant to natural [1]. Furthermore, nitroaromatics pose a latent energetic hazard. Concentrating solutions containing these compounds to dryness must be strictly avoided, as the neat material can pose a deflagration hazard under thermal or shock stress [3].

  • Combustible Dust & Aquatic Toxicity : The aminobenzoic acid framework introduces a physical hazard if dispersed in the air, capable of forming [2]. Additionally, it is a known skin sensitizer and is acutely harmful to aquatic life, mandating that it never enters the standard municipal sewer system.

II. Pre-Disposal Logistics & PPE Requirements

Before initiating the disposal protocol, establish a controlled environment to prevent accidental dust generation or skin sensitization.

  • Engineering Controls : Handle all dry powders exclusively within a certified Class II Type B2 biological safety cabinet or a chemical fume hood.

  • Personal Protective Equipment (PPE) :

    • Nitrile gloves (double-gloving is mandatory; inspect the outer glove for pinholes).

    • Anti-static lab coat and wrap-around safety goggles.

    • NIOSH-approved N95 or P100 particulate respirator (required if cleaning large spills outside of a fume hood).

III. Standard Operating Procedure (SOP): Segregation & Disposal

Rule of Trustworthiness: Every step in this protocol is designed to isolate the hazard, prevent aerosolization, and ensure complete thermal destruction.

Protocol A: Solid Waste (Powders & Contaminated Consumables)
  • Collection : Sweep up solid waste using a wet-wipe method or an intrinsically safe, explosion-proof vacuum. Never dry-sweep , as this generates combustible dust clouds.

  • Containment : Place the collected chemical, along with contaminated gloves, weigh boats, and wipes, into a high-density polyethylene (HDPE) container.

  • Labeling : Label the container explicitly: "Hazardous Solid Waste: Toxic/Combustible Dust - Contains 3-Amino-5-(3-nitrophenyl)benzoic acid".

  • Storage : Store in a cool, dry, well-ventilated secondary containment bin, segregated from strong oxidizing agents.

  • Final Disposal : Transfer to Environmental Health and Safety (EHS) for high-temperature incineration at an approved facility.

Protocol B: Liquid Waste (Aqueous & Solvent Solutions)
  • Aqueous Waste : Collect aqueous solutions in a dedicated polyethylene carboy. Do not drastically adjust the pH of the waste prior to disposal, as this may cause unexpected flocculation or precipitation of the toxic compound.

  • Solvent Waste : If the compound is dissolved in organic solvents (e.g., methanol, acetonitrile), collect it in a chemically compatible, vented solvent waste carboy.

  • CRITICAL WARNING : NEVER evaporate nitroaromatic waste solutions to dryness. As established in [3], concentrating nitroaromatic residues to a dry state fundamentally increases the risk of detonation.

  • Final Disposal : Submit the sealed liquid waste to EHS for professional chemical incineration.

IV. Spill Response & Decontamination Protocol

In the event of an accidental release, execute the following self-validating cleanup loop:

  • Evacuate & Ventilate : Clear the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity to clear potential dust.

  • Containment :

    • For Liquids: Surround the spill with an inert absorbent material (e.g., diatomaceous earth or vermiculite).

    • For Solids: Lightly mist the powder with water to suppress combustible dust (unless contraindicated by other reactive chemicals in the vicinity).

  • Cleanup : Use non-sparking tools to scoop the absorbed material into a hazardous waste bucket.

  • Decontamination : Wash the spill area with a mild soap and water solution. Collect all wash water into the liquid hazardous waste stream to prevent aquatic environmental release.

V. Waste Stream Classification

Summarize your laboratory's waste streams using the following quantitative and logistical parameters to ensure compliance across all operational teams.

Waste Stream TypePrimary HazardCompatible ContainerRequired LabelingFinal Treatment Method
Solid Powder Combustible dust, ToxicHDPE Drum / Bottle"Hazardous Solid: Toxic, Combustible Dust"High-Temperature Incineration
Aqueous Solution Aquatic toxicityPolyethylene Carboy"Hazardous Aqueous Waste: Toxic to Aquatic Life"EHS-Managed Incineration
Organic Solvent Flammable, ToxicGlass or HDPE Carboy (Vented)"Hazardous Solvent Waste: Flammable, Toxic"EHS-Managed Incineration
Contaminated PPE Trace toxicityHeavy-duty Biohazard Bag"Contaminated Debris: Nitroaromatic"Incineration

VI. Disposal Decision Workflow

G Start 3-Amino-5-(3-nitrophenyl)benzoic acid Waste Generation State Determine Waste State Start->State Solid Solid Powder / Contaminated PPE State->Solid Dry Waste Liquid Aqueous / Solvent Solutions State->Liquid Liquid Waste SolidContainer Seal in High-Density Polyethylene (HDPE) Drum Solid->SolidContainer Warning CRITICAL: DO NOT EVAPORATE TO DRYNESS (Nitroaromatic Hazard) Liquid->Warning Incineration High-Temperature Incineration (Approved EHS Facility) SolidContainer->Incineration LiquidContainer Transfer to Compatible Solvent Waste Carboy LiquidContainer->Incineration Warning->LiquidContainer

Disposal and containment workflow for 3-Amino-5-(3-nitrophenyl)benzoic acid waste streams.

References

  • Ju, K.-S., & Parales, R. E. (2010). "Nitroaromatic Compounds, from Synthesis to Biodegradation." Microbiology and Molecular Biology Reviews, 74(2), 250–272. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). (2006). "Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)". URL: [Link]

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